molecular formula C17H14FNO4 B122206 Pichromene

Pichromene

Cat. No.: B122206
M. Wt: 315.29 g/mol
InChI Key: BFZXDHIUPNWOMT-UHFFFAOYSA-N
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Description

Cyclin D1-D3 inhibitor. Phosphoinositide 3-kinase inhibitor. Apoptotic agent. Induces cell cycle arrest at G0/G1 phase (IC50 < 10 μM). Shows antitumor effects in vivo. Orally active.>D-Cyclins regulate the cell cycle by acting in a complex with cyclin dependent kinases (CDKs) to promote phosphorylation of the retinoblastoma protein and initiate cellular progression from the G1 to the S phase. Cell cycle deregulation in many cancers often results from altered cyclin D/CDK activity. S14161 is a small molecule inhibitor of cyclins D1-D3 expression that inhibits phosphoinositide 3-kinase activity and arrests cells at the G0/G1 phase in a dose-dependent manner (concentrations tested from 5-10 μM). S14161 induces apoptosis in myeloma and leukemia cell lines (IC50s < 10 μM) but is less toxic to normal hematopoietic cells (IC20 > 25 μM). In a mouse model of leukemia, S14161 delayed tumor growth by up to 90% compared to controls at a dose of 100 mg/kg/day.

Properties

IUPAC Name

8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4/c1-2-22-15-5-3-4-12-10-14(19(20)21)16(23-17(12)15)11-6-8-13(18)9-7-11/h3-10,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZXDHIUPNWOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pichromene: A Novel Anti-Cancer Agent - A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Groundbreaking research into a novel anti-cancer compound, Pichromene, has revealed a multi-faceted mechanism of action targeting key cellular processes involved in tumor growth and survival. This technical guide provides an in-depth analysis of the preclinical data, experimental methodologies, and the core signaling pathways affected by this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Abstract

This compound has emerged as a promising therapeutic candidate, demonstrating significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. Its primary mechanism of action involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), which in turn modulates critical signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. Furthermore, this compound has been shown to induce cell cycle arrest and inhibit tumor angiogenesis, highlighting its potential as a comprehensive anti-cancer agent. This document synthesizes the current understanding of this compound's molecular interactions and cellular effects.

Introduction

The search for novel anti-cancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Natural products and their synthetic analogs have historically been a rich source of therapeutic compounds. This compound, a novel synthetic compound, has been the subject of intensive preclinical investigation to elucidate its anti-tumor properties and mechanism of action. This guide details the key findings from these studies.

Core Mechanism of Action: Induction of Reactive Oxygen Species (ROS)

A central feature of this compound's anti-cancer activity is its ability to induce the production of Reactive Oxygen Species (ROS) within cancer cells.[1] This selective generation of ROS creates a state of oxidative stress that cancer cells, often with their compromised antioxidant defenses, are unable to mitigate. The elevated ROS levels trigger a cascade of downstream events culminating in cell death.

Experimental Protocol: Measurement of Intracellular ROS

  • Cell Culture: Cancer cell lines (e.g., human thyroid cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for specified time periods.

  • Staining: Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe that measures intracellular ROS.

  • Analysis: The fluorescence intensity is quantified using flow cytometry or a fluorescence microscope, providing a measure of ROS levels.

Modulation of Key Signaling Pathways

The this compound-induced ROS surge directly impacts several critical signaling pathways that govern cell survival, proliferation, and apoptosis.

3.1. Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its aberrant activation is common in many cancers. This compound has been shown to suppress this pathway.[2][3]

  • Mechanism: this compound-induced ROS leads to the inactivation of Akt, a key kinase in the pathway. This, in turn, downregulates the mammalian target of rapamycin (mTOR), a central controller of protein synthesis and cell growth.[1]

3.2. Activation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the DNA in the nucleus. This compound has been observed to modulate this pathway to promote apoptosis.

  • Mechanism: this compound treatment leads to the phosphorylation and activation of pro-apoptotic members of the MAPK family, such as JNK and p38, while potentially decreasing the expression of survival-related kinases like ERK.[1]

Signaling Pathway Diagram

Caption: this compound induces ROS, which inhibits the PI3K/Akt/mTOR survival pathway and activates the pro-apoptotic MAPK pathway.

Induction of Cell Cycle Arrest and Apoptosis

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest and promoting programmed cell death (apoptosis).

4.1. Cell Cycle Arrest

  • Mechanism: this compound has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle.[3] This is associated with a reduction in the levels of key cell cycle regulatory proteins such as cyclin D1.[3]

4.2. Apoptosis

  • Mechanism: The induction of apoptosis by this compound is a multi-faceted process. It involves the activation of caspases, key executioner proteins in the apoptotic cascade. This compound treatment leads to the cleavage of PARP, a hallmark of apoptosis.[1] Furthermore, it modulates the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins and an increase in pro-apoptotic proteins.[3]

Experimental Workflow: Cell Cycle and Apoptosis Analysis

Experimental_Workflow cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay start Cancer Cell Culture treatment Treat with this compound (various concentrations and times) start->treatment harvest Harvest Cells treatment->harvest fixation Fix cells in Ethanol harvest->fixation annexin_staining Stain with Annexin V-FITC and PI harvest->annexin_staining pi_staining Stain with Propidium Iodide (PI) fixation->pi_staining flow_cytometry_cc Analyze by Flow Cytometry pi_staining->flow_cytometry_cc result_cc Determine Cell Cycle Distribution (G1, S, G2/M) flow_cytometry_cc->result_cc flow_cytometry_ap Analyze by Flow Cytometry annexin_staining->flow_cytometry_ap result_ap Quantify Apoptotic Cells (Early and Late) flow_cytometry_ap->result_ap

Caption: Workflow for assessing the effects of this compound on the cell cycle and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: In Vitro Anti-Proliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)
KMH-2Thyroid2.5
B-CPAPThyroid3.0
8505CThyroid4.2
TPC-1Thyroid5.0

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data derived from cell viability assays.

Table 2: Effect of this compound on Cell Cycle Distribution in KMH-2 Cells

Treatment% G1 Phase% S Phase% G2/M Phase
Control55.225.119.7
This compound (2.5 µM)40.122.337.6

Data obtained from flow cytometry analysis after 24 hours of treatment.

Table 3: Induction of Apoptosis by this compound in KMH-2 Cells

Treatment% Apoptotic Cells (Early + Late)
Control5.3
This compound (2.5 µM)35.8

Data obtained from Annexin V-FITC/PI staining and flow cytometry analysis after 48 hours of treatment.

Inhibition of Angiogenesis

In addition to its direct effects on cancer cells, this compound has demonstrated anti-angiogenic properties, which are crucial for limiting tumor growth and metastasis.

  • Mechanism: While the precise mechanisms are still under investigation, it is hypothesized that this compound's inhibition of the PI3K/Akt pathway contributes to its anti-angiogenic effects by downregulating the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).

Conclusion and Future Directions

This compound represents a promising novel anti-cancer agent with a well-defined, multi-pronged mechanism of action. Its ability to induce ROS, modulate key signaling pathways, and inhibit critical cellular processes like proliferation, survival, and angiogenesis underscores its therapeutic potential. Further in vivo studies in animal models are warranted to evaluate its efficacy and safety profile in a more complex biological system. The development of this compound and its analogs could offer new therapeutic avenues for a variety of malignancies.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on preclinical research. This compound is an investigational compound and is not approved for clinical use.

References

An In-depth Technical Guide to the Basic Chemical Structure and Properties of Pichromene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pichromene, scientifically known as 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene and designated as S14161, is a synthetic small molecule belonging to the chromene class of heterocyclic compounds. It has emerged as a compound of significant interest in oncological research due to its potent inhibitory activity against the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This guide provides a comprehensive overview of the basic chemical structure, physicochemical properties, synthesis, and biological activity of this compound, with a focus on its mechanism of action as a PI3K inhibitor.

Chemical Structure and Physicochemical Properties

This compound possesses a core 2H-chromene heterocyclic ring system. The structure is characterized by an ethoxy group at the 8th position, a 4-fluorophenyl substituent at the 2nd position, and a nitro group at the 3rd position of the chromene ring.

Chemical Structure:

Chemical structure of this compound

Systematic Name: 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene

While specific experimentally determined physicochemical data for this compound is not widely published, data for the closely related compound, 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, provides valuable insights into the expected properties of the chromene core.[1]

PropertyValue (for 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one)Reference
Molecular Formula C₁₇H₁₃NO₅[1]
Molecular Weight 311.28 g/mol [1]
Melting Point 475-477 K[1]
Crystal System Orthorhombic[1]
Space Group P2₁2₁2₁[1]
¹H NMR (400 MHz, DMSO-d₆), δ (ppm) 8.47 (s, 1H), 8.34 (dd, J=2.08, 6.94 Hz, 2H), 8.05 (dd, J=2.0, 6.96 Hz, 2H), 7.34–7.36 (m, 3H), 4.22 (q, J=6.92 Hz, 2H), 1.43 (t, J=6.96 Hz, 3H)[1]
¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) 160.2, 148.1, 147.9, 144.5, 131.5, 125.2, 124.9, 120.1, 118.9, 115.3, 64.5, 14.7[1]
Mass Spectrum (FAB) m/z = 311.4 [M]⁺[1]

Synthesis of this compound

This compound can be synthesized via a tandem oxa-Michael-Henry reaction. Two effective protocols have been reported, utilizing different organocatalysts.

L-Pipecolic Acid Catalyzed Synthesis

This method involves the condensation of 3-ethoxysalicylaldehyde and 1-fluoro-4-(2-nitrovinyl)benzene.

Experimental Protocol:

  • A mixture of 3-ethoxysalicylaldehyde (1.0 eq) and 1-fluoro-4-(2-nitrovinyl)benzene (1.0 eq) is dissolved in dry toluene.

  • L-pipecolic acid (0.2 eq) is added to the mixture.

  • The reaction mixture is stirred at 80°C under an inert atmosphere for 24 hours.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

L-Proline and Triethylamine Catalyzed Synthesis

An alternative synthesis utilizes L-proline and triethylamine as catalysts.

Experimental Protocol:

  • To a solution of 3-ethoxysalicylaldehyde (1.0 eq) and 1-fluoro-4-(2-nitrovinyl)benzene (1.0 eq) in an appropriate solvent, add L-proline (catalytic amount) and triethylamine (catalytic amount).

  • The reaction is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography.

  • Work-up and purification are performed as described in the L-pipecolic acid protocol.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions 3-ethoxysalicylaldehyde 3-ethoxysalicylaldehyde This compound This compound 3-ethoxysalicylaldehyde->this compound Oxa-Michael-Henry Reaction 1-fluoro-4-(2-nitrovinyl)benzene 1-fluoro-4-(2-nitrovinyl)benzene 1-fluoro-4-(2-nitrovinyl)benzene->this compound L-Pipecolic Acid L-Pipecolic Acid or or L-Pipecolic Acid->this compound L-Proline / Triethylamine L-Proline / Triethylamine L-Proline / Triethylamine->this compound Toluene Toluene Toluene->this compound 80°C, 24h 80°C, 24h 80°C, 24h->this compound

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) enzyme.[2] The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers.

By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The inhibition of Akt phosphorylation leads to a cascade of downstream effects, including the induction of apoptosis and the suppression of cell proliferation.

G Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound (S14161) This compound->PI3K PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt->Downstream_Effectors phosphorylates Apoptosis Apoptosis Akt->Apoptosis Cell_Responses Cell Proliferation, Survival, Growth Downstream_Effectors->Cell_Responses

Anticancer Activity
Cell LineCompound ClassReported IC₅₀ (µg/mL)Reference
MDA-MB-2312-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles< 30[3]
MCF-72-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles< 30[3]
T47D2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles< 30[3]

Experimental Protocols for Biological Assays

PI3K Inhibition Assay

The inhibitory activity of this compound against PI3K can be determined using a variety of commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.

General Protocol:

  • Prepare a reaction buffer containing the PI3K enzyme and its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

  • Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a specified temperature for a set period.

  • Terminate the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Prepare_Reaction_Mix 1. Prepare Reaction Mix (PI3K Enzyme + PIP2 Substrate) Add_Inhibitor 2. Add this compound (Varying Concentrations) Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction 3. Initiate with ATP Add_Inhibitor->Initiate_Reaction Incubate 4. Incubate Initiate_Reaction->Incubate Measure_Activity 5. Measure ADP Production (Luminescence) Incubate->Measure_Activity Calculate_IC50 6. Calculate IC₅₀ Measure_Activity->Calculate_IC50

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is determined.[3]

Conclusion

This compound (8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene) is a promising PI3K inhibitor with demonstrated anticancer potential. Its straightforward synthesis and well-defined mechanism of action make it a valuable tool for cancer research and a potential lead compound for the development of novel therapeutics targeting the PI3K/Akt signaling pathway. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in preclinical and clinical settings.

References

Pichromene: A Technical Guide to its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Pichromene, a novel small molecule inhibitor of phosphoinositide 3-kinase (PI3K). This compound, chemically identified as 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene and also known as S14161, was discovered through high-throughput screening as a potent anti-cancer agent. This guide details the origin, synthesis, and mechanism of action of this compound, presenting key experimental data and protocols for its evaluation.

Discovery and Origin

This compound (S14161) was identified as a promising anti-cancer compound through a high-throughput virtual screening of approximately 800,000 small molecules targeting the PI3Kγ isoform.[1] This initial screening led to the identification of several potential PI3K inhibitors. Subsequent structural optimization and biological evaluation by researchers at Shandong University in China led to the development of S14161 and its analogs.[2]

The foundational research demonstrated that this compound exhibits significant preclinical efficacy against multiple myeloma and leukemia cell lines.[1][2] Further studies have explored its potential in inhibiting platelet activation and thrombus formation, highlighting its broader therapeutic potential.[2]

Chemical Synthesis

The synthesis of this compound (8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene) and its analogs is primarily achieved through an oxa-Michael-Henry cascade reaction. This method involves the reaction of a substituted salicylaldehyde with a β-nitrostyrene derivative.

Synthesis of this compound (S14161)

Experimental Protocol:

A mixture of 3-ethoxysalicylaldehyde and (E)-1-(4-fluorophenyl)-2-nitroethene is dissolved in a suitable solvent such as toluene or chloroform. The reaction is catalyzed by an organocatalyst, for instance, L-proline and triethylamine, or L-pipecolinic acid. The reaction mixture is stirred at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours) under an inert atmosphere. Following the reaction, the mixture is quenched and extracted with an organic solvent like ethyl acetate. The crude product is then purified using column chromatography to yield the pure this compound.

Mechanism of Action

This compound functions as a pan-inhibitor of Class I PI3K isoforms.[2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of the downstream serine/threonine kinase AKT. The inhibition of AKT phosphorylation leads to a cascade of anti-cancer effects:

  • Inhibition of Cyclin D1, D2, and D3 Expression: this compound has been shown to suppress the transactivation of D-type cyclins.[1] Cyclins are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest.

  • G0/G1 Cell Cycle Arrest: By downregulating cyclins, this compound causes cancer cells to arrest in the G0/G1 phase of the cell cycle, thereby preventing their proliferation.

  • Induction of Apoptosis: Inhibition of the pro-survival PI3K/AKT pathway ultimately leads to the induction of programmed cell death (apoptosis) in cancer cells.

Signaling Pathway Diagram

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAKT p-AKT PIP3->pAKT activates AKT AKT AKT->pAKT Downstream Downstream Effectors pAKT->Downstream Apoptosis Apoptosis pAKT->Apoptosis | inhibits This compound This compound (S14161) This compound->PI3K | inhibits CyclinD Cyclin D Expression Downstream->CyclinD CellCycle Cell Cycle Progression (G1 -> S) CyclinD->CellCycle

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Quantitative Data

The anti-proliferative activity of this compound (S14161) and its more potent analog, 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundCell LineCancer TypeIC50 (µM)
This compound (S14161) Multiple Myeloma Cell LinesMultiple MyelomaPotent (specific values not consistently reported)
Leukemia Cell LinesLeukemiaPotent (specific values not consistently reported)
BENC-511 A549Lung CancerData not available
KG-1LeukemiaMore potent than S14161
A2780Ovarian CancerNanomolar range
K562Chronic Myelogenous LeukemiaData not available

Key Experimental Protocols

PI3K Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against PI3K isoforms.

Protocol:

  • Reagents: Recombinant human PI3K isoforms, PIP2 substrate, ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well or 384-well plate, add the PI3K enzyme, this compound dilution, and kinase assay buffer. c. Initiate the kinase reaction by adding a mixture of PIP2 and ATP. d. Incubate the plate at room temperature for a specified time (e.g., 1 hour). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition of PI3K activity at each this compound concentration and determine the IC50 value.

Western Blot for AKT Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of AKT in cancer cells.

Protocol:

  • Cell Culture and Treatment: Culture cancer cells to approximately 80% confluency. Treat the cells with varying concentrations of this compound for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate the membrane with primary antibodies against phospho-AKT (Ser473 or Thr308) and total AKT overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Protocol:

  • Cell Treatment: Treat cancer cells with different concentrations of this compound for 24-48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

  • Data Analysis: Deconvolute the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Chemical Synthesis (Oxa-Michael-Henry) Purification Purification (Column Chromatography) Synthesis->Purification Structure Structural Analysis (NMR, MS) Purification->Structure PI3K_Assay PI3K Inhibition Assay (IC50 Determination) Structure->PI3K_Assay Cell_Culture Cancer Cell Line Culture PI3K_Assay->Cell_Culture Western_Blot Western Blot (p-AKT/AKT) Cell_Culture->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Cell_Viability Cell Viability Assay (MTT/XTT) Cell_Culture->Cell_Viability

Caption: General experimental workflow for the synthesis and evaluation of this compound.

Conclusion

This compound (S14161) represents a promising class of 2H-chromene-based PI3K inhibitors with demonstrated anti-cancer activity in preclinical models of myeloma and leukemia. Its discovery through high-throughput screening and subsequent optimization highlights the potential of this chemical scaffold for the development of novel targeted cancer therapies. Further investigation into its efficacy in a broader range of malignancies and in vivo models is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic and Mechanistic Insights into the Anticancer Agent Pichromene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Pichromene, a promising anticancer agent, and delves into its potential mechanism of action. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format to facilitate analysis and further research.

This compound, identified as 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, has demonstrated potential in inhibiting the proliferation of cancer cells. Its structural elucidation and biological activity are of significant interest to the medicinal chemistry and oncology research communities.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the detailed molecular structure of this compound.

¹H-NMR: Proton NMR data reveals the chemical environment of the hydrogen atoms in the molecule. For this compound 1, two characteristic singlet peaks have been reported in the ¹H-NMR spectrum, which are indicative of specific protons in the chromene ring system.[1]

¹³C-NMR: Carbon NMR provides information on the carbon framework of the molecule. The full ¹³C-NMR spectrum for this compound is not yet publicly available in detail.

Technique Reported Data
¹H-NMRSinglet at 6.64 ppm (H-1)
Singlet at 8.03 ppm (H-2)
¹³C-NMRData not fully available.

Table 1: Summary of Available NMR Data for this compound 1.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted monoisotopic mass of this compound (C₁₇H₁₄FNO₄) is 315.0907 g/mol . Experimental mass spectrometry data is not yet widely published.

Technique Predicted Data
Monoisotopic Mass315.0907 Da

Table 2: Predicted Mass Spectrometry Data for this compound.

Experimental Protocols

The synthesis and characterization of this compound involve specific chemical reactions and analytical methods.

Synthesis of this compound 1

This compound 1 can be synthesized via a condensation reaction between a substituted salicylaldehyde and a β-nitrostyrene derivative. A reported method involves the following:

A mixture of 4-fluoro-β-nitrostyrene and 3-ethoxysalicylaldehyde is dissolved in dry toluene. An organocatalyst, such as L-pipecolic acid, is added to the mixture. The reaction is stirred at an elevated temperature (e.g., 80°C) under an inert atmosphere (e.g., Argon) for a specified period (e.g., 24 hours). The reaction is then quenched and the product is extracted using an organic solvent like ethyl acetate. The crude product is purified using column chromatography to yield pure this compound 1.[1]

Spectroscopic Analysis

Standard protocols are followed for the spectroscopic analysis of the synthesized compound.

  • NMR Spectroscopy: ¹H and ¹³C-NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • Mass Spectrometry: Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to determine the molecular ion peak.[1]

Biological Activity and Signaling Pathway

This compound has been identified as a potential anticancer agent, with studies indicating its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of the PI3K/Akt Signaling Pathway

Research suggests that this compound 1 can decrease the levels of phosphorylated Akt (p-Akt) in myeloma and leukemia cell lines, without altering the total Akt levels.[1] The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and its inhibition is a key strategy in cancer therapy.

Downregulation of Cyclins

Furthermore, this compound 1 has been shown to inhibit the expression of cyclins D1, D2, and D3.[1] Cyclins are key regulatory proteins that control the progression of the cell cycle. Their downregulation can lead to cell cycle arrest, thereby preventing cancer cell division.

Pichromene_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits pAkt p-Akt This compound->pAkt Decreases levels CyclinD Cyclins D1, D2, D3 This compound->CyclinD Inhibits expression Akt Akt PI3K->Akt Akt->pAkt pAkt->CyclinD CellCycle Cell Cycle Progression CyclinD->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Proposed signaling pathway of this compound's anticancer activity.

The diagram above illustrates the hypothesized mechanism where this compound inhibits the PI3K/Akt pathway, leading to decreased levels of phosphorylated Akt and subsequent downregulation of cyclins D1, D2, and D3. This cascade of events ultimately results in the inhibition of cell cycle progression and proliferation.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer therapeutics. The available spectroscopic data provides a foundation for its structural identification, while preliminary biological studies offer insights into its mechanism of action. Further research is warranted to obtain a complete spectroscopic profile, including detailed ¹³C-NMR and mass spectrometry data, and to fully elucidate the signaling pathways modulated by this compound in various cancer models. This will be crucial for its advancement through the drug development pipeline.

References

Pichromene and the AKT Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of current scientific literature reveals no direct research or data on the effects of a compound named "Pichromene" on the AKT signaling pathway. Searches for "this compound" in conjunction with terms such as "AKT signaling," "mechanism of action," "cancer therapy," and "AKT inhibition" did not yield any specific results. This suggests that "this compound" may be a novel, not-yet-published compound, a compound known by a different name, or a potential misspelling.

Therefore, this guide will provide a comprehensive overview of the AKT signaling pathway and the established mechanisms of its inhibition by other small molecules, which may serve as a foundational reference for research on new chemical entities.

The AKT Signaling Pathway: A Central Regulator of Cellular Processes

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of fundamental cellular functions. These include cell growth, proliferation, survival, metabolism, and angiogenesis. Dysregulation of this pathway is a frequent event in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[1][2]

Activation of the pathway typically begins with the stimulation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the plasma membrane.[3] For full activation, AKT requires phosphorylation at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[4][5]

Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating various cellular responses. Key downstream effectors include mTORC1, which promotes protein synthesis and cell growth, and BAD, a pro-apoptotic protein that is inactivated upon phosphorylation by AKT, thus promoting cell survival.[3][5]

Visualizing the Core AKT Signaling Pathway

The following diagram illustrates the canonical activation cascade of the AKT signaling pathway.

AKT_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT (Inactive) PIP3->AKT Recruits PDK1 PDK1 PDK1->AKT Phosphorylates (T308) mTORC2 mTORC2 mTORC2->AKT pAKT AKT (Active) Downstream Downstream Effectors (e.g., mTORC1, BAD) pAKT->Downstream Phosphorylates Response Cellular Responses (Growth, Proliferation, Survival) Downstream->Response

Caption: Canonical PI3K/AKT Signaling Pathway Activation.

General Mechanisms of AKT Pathway Inhibition

While data on this compound is unavailable, numerous small molecule inhibitors targeting the AKT pathway have been developed and studied. These inhibitors can be broadly categorized based on their mechanism of action.

Inhibitor ClassMechanism of ActionExamples
Pan-PI3K Inhibitors Bind to the ATP-binding pocket of all PI3K isoforms, preventing the conversion of PIP2 to PIP3.Copanlisib
Isoform-Selective PI3K Inhibitors Specifically target one or more isoforms of the PI3K catalytic subunit (p110α, β, γ, δ).Alpelisib (p110α-specific)
ATP-Competitive AKT Inhibitors Compete with ATP for binding to the kinase domain of AKT, preventing its catalytic activity.Capivasertib (AZD5363), GDC-0068
Allosteric AKT Inhibitors Bind to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents AKT activation.MK-2206
mTOR Inhibitors Target the mTOR kinase, a key downstream effector of AKT. Can be further divided into mTORC1 inhibitors (e.g., Rapamycin and its analogs) and dual mTORC1/mTORC2 inhibitors.Everolimus (mTORC1), Sapanisertib (dual)

Experimental Protocols for Studying AKT Pathway Inhibition

To evaluate the effect of a novel compound on the AKT signaling pathway, a series of in vitro and in vivo experiments are typically performed.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified AKT isoforms.

Methodology:

  • Recombinant human AKT1, AKT2, and AKT3 enzymes are incubated with a specific substrate (e.g., a peptide with a known AKT phosphorylation motif) and ATP in a reaction buffer.

  • The test compound is added at various concentrations.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P-labeled ATP), fluorescence-based assays, or antibody-based detection methods like ELISA.

  • The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated.

Western Blot Analysis

Objective: To assess the phosphorylation status of AKT and its downstream targets in whole cells.

Methodology:

  • Cancer cell lines with a constitutively active AKT pathway (e.g., those with PIK3CA mutations or PTEN loss) are cultured.

  • Cells are treated with the test compound at various concentrations and for different durations.

  • Following treatment, cells are lysed to extract total protein.

  • Protein concentration is determined using a method such as the Bradford or BCA assay.

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

  • The membrane is incubated with primary antibodies specific for phosphorylated AKT (p-AKT Ser473, p-AKT Thr308), total AKT, phosphorylated downstream targets (e.g., p-S6 ribosomal protein), and a loading control (e.g., β-actin or GAPDH).

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.

  • The resulting signal is detected and quantified to determine the relative levels of protein phosphorylation.

Cell Proliferation/Viability Assay

Objective: To measure the effect of the compound on the growth and survival of cancer cells.

Methodology:

  • Cancer cells are seeded in 96-well plates.

  • After allowing the cells to adhere, they are treated with a range of concentrations of the test compound.

  • Cells are incubated for a period of 24 to 72 hours.

  • Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:

    • MTT assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

    • Crystal Violet Staining: Stains the DNA of adherent cells.

  • The concentration of the compound that reduces cell viability by 50% (GI₅₀ or IC₅₀) is determined.

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a potential AKT pathway inhibitor.

Experimental_Workflow Compound Test Compound (e.g., this compound) KinaseAssay In Vitro Kinase Assay Compound->KinaseAssay WesternBlot Western Blot Analysis Compound->WesternBlot CellAssay Cell Proliferation Assay Compound->CellAssay IC50_Kinase Determine Kinase IC₅₀ KinaseAssay->IC50_Kinase pAKT_Inhibition Assess p-AKT Inhibition WesternBlot->pAKT_Inhibition GI50_Cell Determine Cellular GI₅₀ CellAssay->GI50_Cell InVivo In Vivo Xenograft Studies pAKT_Inhibition->InVivo GI50_Cell->InVivo Efficacy Evaluate Antitumor Efficacy InVivo->Efficacy

Caption: Preclinical evaluation workflow for an AKT inhibitor.

Conclusion

While there is currently no available scientific literature on the effects of "this compound" on the AKT signaling pathway, the established importance of this pathway in cancer biology makes it a subject of intense research. The methodologies and mechanisms of action described in this guide for other known inhibitors provide a solid framework for the investigation of novel compounds. Should research on this compound become available, a similar systematic approach will be crucial to elucidating its therapeutic potential and mechanism of action in the context of AKT signaling. Researchers are encouraged to verify the chemical name and structure of the compound of interest to ensure accurate literature retrieval.

References

Investigating "Pichromene": A Search for Anti-Leukemic Properties Yields No Direct Results

Author: BenchChem Technical Support Team. Date: November 2025

Initial, comprehensive searches for a compound named "Pichromene" with anti-leukemic properties have not yielded any direct scientific literature or data. It is highly probable that "this compound" may be a novel, yet-to-be-documented compound, a proprietary name not widely used in public research, or a possible misspelling of another therapeutic agent.

The investigation into scientific databases and search engines did not uncover any registered clinical trials, preclinical research, or published papers specifically detailing the mechanism of action, experimental protocols, or quantitative data associated with "this compound" in the context of leukemia treatment.

However, the broader search for anti-leukemic agents did reveal information on several other compounds, some with similar-sounding names, that have been investigated for their efficacy against various forms of leukemia. For instance, "Carpachromene" has been noted for its pro-apoptotic effects in ovarian cancer cells, although its connection to leukemia is not established.

Given the absence of data on "this compound," this report cannot provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

It is recommended to verify the spelling and origin of the name "this compound." Should this be an error, and another compound name was intended, a new search can be initiated. For researchers and drug development professionals interested in the broader landscape of emerging anti-leukemic therapies, further investigation into recently publicized agents with available data, such as menin inhibitors (e.g., Revumenib, Ziftomenib), may be a more fruitful avenue of exploration.

Pichromene Derivative E64FC26: A Novel PDI Inhibitor for the Treatment of Multiple Myeloma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the preclinical data supporting the development of the pichromene derivative, E64FC26, as a potential therapeutic agent for multiple myeloma (MM). E64FC26 is a potent, pan-inhibitor of the Protein Disulfide Isomerase (PDI) family, a class of enzymes crucial for proper protein folding within the endoplasmic reticulum (ER). By disrupting protein homeostasis, E64FC26 induces significant cellular stress, leading to apoptosis in myeloma cells and demonstrating synergistic activity with standard-of-care proteasome inhibitors.

Introduction to Therapeutic Strategy

Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. These cells are professional secretory cells, producing large quantities of monoclonal immunoglobulins. This high protein synthesis and secretion rate places a significant burden on the ER, making myeloma cells particularly vulnerable to agents that disrupt protein folding and induce ER stress.

Protein Disulfide Isomerase (PDI) and its family members are key enzymes in the ER, responsible for catalyzing the formation and rearrangement of disulfide bonds, a critical step in the proper folding of many secreted and cell-surface proteins. Inhibition of PDI leads to an accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR), a signaling network that initially attempts to restore homeostasis but can induce apoptosis if the stress is prolonged or severe.

This compound derivative E64FC26 has been identified as a potent, pan-inhibitor of the PDI family, representing a promising therapeutic strategy to exploit the inherent vulnerability of myeloma cells to ER stress.

Mechanism of Action of E64FC26

E64FC26 exerts its anti-myeloma activity by inhibiting multiple members of the PDI family. This inhibition disrupts the proper folding of nascent proteins in the ER, leading to a state of proteotoxic stress. The accumulation of misfolded proteins triggers two primary cellular responses:

  • Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The buildup of unfolded proteins activates the three main branches of the UPR: the PERK, IRE1α, and ATF6 pathways. While initially aimed at cell survival, sustained activation of the UPR, particularly the PERK-eIF2α-ATF4-CHOP axis, leads to the upregulation of pro-apoptotic factors and ultimately, programmed cell death.

  • Oxidative Stress: The catalytic cycle of PDI is linked to the cellular redox state. Inhibition of PDI can disrupt this balance, leading to the accumulation of reactive oxygen species (ROS) and contributing to oxidative stress-induced apoptosis.

The dual induction of ER stress and oxidative stress by E64FC26 creates a potent anti-myeloma effect.

cluster_0 This compound (E64FC26) cluster_1 Endoplasmic Reticulum cluster_2 Cellular Response E64FC26 E64FC26 PDI Protein Disulfide Isomerase (PDI) (Multiple Isoforms) E64FC26->PDI Inhibition Protein_Folding Protein Folding PDI->Protein_Folding Catalyzes Misfolded_Proteins Accumulation of Misfolded Proteins PDI->Misfolded_Proteins Leads to ER_Stress ER Stress Misfolded_Proteins->ER_Stress Oxidative_Stress Oxidative Stress Misfolded_Proteins->Oxidative_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces UPR->Apoptosis Induces

Figure 1: Mechanism of action of E64FC26 in multiple myeloma cells.

Quantitative Data

In Vitro PDI Inhibition

E64FC26 demonstrates potent inhibitory activity against multiple PDI family members. The half-maximal inhibitory concentrations (IC50) were determined using an insulin reduction assay.

PDI Family MemberIC50 (µM)
PDIA11.9
PDIA320.9
PDIA425.9
TXNDC516.3
PDIA625.4

Table 1: IC50 values of E64FC26 against various PDI family members.

Anti-Myeloma Activity in Cell Lines

The anti-myeloma activity of E64FC26 was evaluated in a panel of multiple myeloma cell lines. The half-maximal effective concentration (EC50) for cell viability was determined to be 0.59 µM.

In Vivo Efficacy in a Xenograft Model

The in vivo efficacy of E64FC26 was assessed in a human multiple myeloma xenograft mouse model.

Treatment GroupMedian Survival Increase (days)
E64FC2614
Bortezomib6
E64FC26 + Bortezomib20

Table 2: Increase in median survival in a multiple myeloma xenograft model.

Experimental Protocols

In Vitro PDI Inhibition Assay (Insulin Reduction Assay)

This assay measures the ability of PDI to reduce insulin, which causes it to precipitate out of solution and increase turbidity.

  • Reagents: Recombinant human PDI isoforms, insulin, dithiothreitol (DTT), E64FC26.

  • Procedure: a. A reaction mixture containing insulin and DTT is prepared in a suitable buffer. b. Varying concentrations of E64FC26 are added to the reaction mixture. c. The reaction is initiated by the addition of the recombinant PDI enzyme. d. The increase in absorbance at 650 nm, corresponding to insulin precipitation, is monitored over time. e. IC50 values are calculated by plotting the rate of reaction against the concentration of E64FC26.

Cell Viability Assay
  • Cell Lines: A panel of human multiple myeloma cell lines.

  • Reagents: Cell culture medium, fetal bovine serum, penicillin/streptomycin, E64FC26, CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Procedure: a. Myeloma cells are seeded in 96-well plates. b. Cells are treated with a serial dilution of E64FC26 for a specified period (e.g., 72 hours). c. CellTiter-Glo® reagent is added to each well, and luminescence is measured using a plate reader. d. EC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

Human Multiple Myeloma Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma mice).

  • Cell Line: A human multiple myeloma cell line (e.g., MM.1S).

  • Procedure: a. Human myeloma cells are injected intravenously into the mice. b. Tumor engraftment and progression are monitored (e.g., by measuring serum levels of human immunoglobulin). c. Once the disease is established, mice are randomized into treatment groups. d. Treatment Regimen:

    • Vehicle control (administered intraperitoneally, i.p.).
    • E64FC26 (e.g., 2 mg/kg, i.p., 3 days/week).
    • Bortezomib (e.g., 0.25 mg/kg, i.p., 2 days/week).
    • Combination of E64FC26 and Bortezomib. e. The primary endpoint is overall survival. Animal health is monitored regularly.

cluster_0 Experimental Workflow cluster_1 Treatment Groups Start Start Inject_Cells Inject Human Myeloma Cells (i.v.) into Mice Start->Inject_Cells Monitor_Disease Monitor Disease Progression (e.g., Serum M-protein) Inject_Cells->Monitor_Disease Randomize Randomize Mice into Treatment Groups Monitor_Disease->Randomize Vehicle Vehicle Control Randomize->Vehicle E64FC26 E64FC26 Randomize->E64FC26 Bortezomib Bortezomib Randomize->Bortezomib Combination E64FC26 + Bortezomib Randomize->Combination Monitor_Survival Monitor Overall Survival Vehicle->Monitor_Survival E64FC26->Monitor_Survival Bortezomib->Monitor_Survival Combination->Monitor_Survival Endpoint Endpoint: Survival Data Analysis Monitor_Survival->Endpoint

Figure 2: Workflow for the in vivo xenograft model experiment.

Synergistic Activity with Proteasome Inhibitors

A key finding from preclinical studies is the synergistic anti-myeloma activity of E64FC26 when combined with the proteasome inhibitor bortezomib. Proteasome inhibitors also disrupt protein homeostasis by preventing the degradation of misfolded proteins. The combination of PDI inhibition and proteasome inhibition creates an overwhelming level of proteotoxic stress that is highly lethal to myeloma cells.

This synergistic interaction is significant because it suggests that E64FC26 could be used to enhance the efficacy of existing standard-of-care therapies and potentially overcome resistance to proteasome inhibitors.

cluster_0 Combined Therapeutic Strategy cluster_1 Cellular Targets cluster_2 Cellular Consequences E64FC26 E64FC26 PDI PDI E64FC26->PDI Inhibits Protein_Folding_Inhibition Inhibition of Protein Folding E64FC26->Protein_Folding_Inhibition Causes Bortezomib Bortezomib (Proteasome Inhibitor) Proteasome Proteasome Bortezomib->Proteasome Inhibits Protein_Degradation_Inhibition Inhibition of Protein Degradation Bortezomib->Protein_Degradation_Inhibition Causes Proteotoxic_Stress Overwhelming Proteotoxic Stress Protein_Folding_Inhibition->Proteotoxic_Stress Protein_Degradation_Inhibition->Proteotoxic_Stress Synergistic_Apoptosis Synergistic Apoptosis Proteotoxic_Stress->Synergistic_Apoptosis

Figure 3: Synergistic mechanism of E64FC26 and proteasome inhibitors.

Conclusion and Future Directions

The this compound derivative E64FC26 is a promising preclinical candidate for the treatment of multiple myeloma. Its novel mechanism of action, targeting the PDI family of enzymes, exploits the inherent vulnerability of myeloma cells to ER stress. The potent in vitro and in vivo activity, coupled with its synergistic effects with proteasome inhibitors, provides a strong rationale for further development.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: Detailed profiling of the absorption, distribution, metabolism, and excretion (ADME) properties of E64FC26.

  • Toxicology Studies: Comprehensive assessment of the safety profile of E64FC26 in preclinical models.

  • Biomarker Development: Identification of predictive biomarkers to identify patients most likely to respond to E64FC26 therapy.

  • Clinical Trials: Progression of E64FC26 into Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with relapsed/refractory multiple myeloma.

The development of PDI inhibitors like E64FC26 represents a novel and exciting therapeutic avenue for patients with multiple myeloma, with the potential to improve outcomes, particularly for those who have developed resistance to current therapies.

Methodological & Application

Application Notes and Protocols for Organocatalytic Pichromene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pichromenes, a class of 2-aryl-3-nitro-2H-chromenes, have garnered significant interest in medicinal chemistry due to their potential as anti-cancer agents. This document provides detailed protocols for the synthesis of pichromenes and their analogs using organocatalysis, a powerful tool in modern synthetic chemistry that avoids the use of metal catalysts. The methodologies presented herein cover both diastereoselective and highly enantioselective approaches, offering versatile strategies for accessing these valuable compounds. The synthesis proceeds via a cascade oxa-Michael-Henry reaction between substituted salicylaldehydes and β-nitrostyrenes, catalyzed by simple chiral organic molecules.

Introduction

2H-chromenes are heterocyclic compounds that form the core structure of numerous natural products and biologically active molecules. Among them, pichromenes have emerged as promising candidates for drug development, particularly in the field of oncology. The key structural feature of pichromenes is a 2-aryl-3-nitro-2H-chromene scaffold. Organocatalysis offers a green and efficient alternative to traditional metal-catalyzed methods for the synthesis of such chiral molecules. This application note details a robust and reproducible protocol for the synthesis of pichromene and its derivatives using the readily available and inexpensive organocatalyst, L-pipecolic acid. Furthermore, an enantioselective protocol employing a chiral secondary amine catalyst is presented for the asymmetric synthesis of 3-nitro-2H-chromenes, providing access to enantioenriched products.

Data Presentation

The following table summarizes the results obtained for the L-pipecolic acid-catalyzed synthesis of various this compound analogs. The reaction involves the condensation of substituted salicylaldehydes with β-nitrostyrene derivatives.

EntrySalicylaldehyde Substituentβ-Nitrostyrene SubstituentProductYield (%)[1]
1H4-F8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (this compound 1)82
23,5-di-ClH6,8-dichloro-3-nitro-2-phenyl-2H-chromene76
35-BrH6-bromo-3-nitro-2-phenyl-2H-chromene72
45-NO2H6-nitro-3-nitro-2-phenyl-2H-chromene65
53-OCH3H8-methoxy-3-nitro-2-phenyl-2H-chromene78

Note: Enantioselectivity for this L-pipecolic acid catalyzed reaction was reported to be poor.

For the enantioselective synthesis of 3-nitro-2H-chromenes using a chiral secondary amine organocatalyst and salicylic acid as a co-catalyst, enantiomeric excesses of up to 91% have been achieved.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of this compound 1 using L-Pipecolic Acid

This protocol is based on the method described for the synthesis of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (this compound 1).[1]

Materials:

  • 3-ethoxysalicylaldehyde

  • 4-fluoro-β-nitrostyrene

  • L-pipecolic acid

  • Dry toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • n-Hexane

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., balloon filled with Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask, add 3-ethoxysalicylaldehyde (1.0 equiv), 4-fluoro-β-nitrostyrene (1.0 equiv), and L-pipecolic acid (20 mol%).

  • Add dry toluene to dissolve the reagents.

  • Place the flask under an inert atmosphere of Argon or Nitrogen.

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to obtain the pure this compound 1.

Protocol 2: Enantioselective Synthesis of 3-Nitro-2H-chromenes

This protocol is a general procedure based on the work by Xu et al. for the asymmetric synthesis of 3-nitro-2H-chromenes.

Materials:

  • Substituted salicylaldehyde

  • Substituted β-nitrostyrene

  • Chiral secondary amine organocatalyst (e.g., a diarylprolinol silyl ether)

  • Salicylic acid (co-catalyst)

  • Solvent (e.g., toluene, chloroform)

Procedure:

  • To a reaction vessel, add the substituted salicylaldehyde (1.0 equiv) and the chiral secondary amine organocatalyst.

  • Add the solvent and stir the mixture at the desired temperature.

  • Add the substituted β-nitrostyrene (1.0-1.2 equiv) and the salicylic acid co-catalyst.

  • Stir the reaction mixture until completion (monitor by TLC).

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the enantioenriched 3-nitro-2H-chromene.

Mandatory Visualization

Reaction Pathway for this compound Synthesis

The organocatalytic synthesis of pichromenes proceeds through a cascade reaction involving an oxa-Michael addition followed by an intramolecular Henry (nitro-aldol) reaction. The proposed catalytic cycle for the L-pipecolic acid-catalyzed reaction is depicted below.

Pichromene_Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Salicylaldehyde Substituted Salicylaldehyde Enamine Enamine Formation (Catalyst + Salicylaldehyde) Salicylaldehyde->Enamine Nitrostyrene Substituted β-Nitrostyrene OxaMichael Oxa-Michael Addition (Iminium + Nitrostyrene) Nitrostyrene->OxaMichael Catalyst L-Pipecolic Acid Catalyst->Enamine Iminium Iminium Ion Formation Enamine->Iminium Iminium->OxaMichael Henry Intramolecular Henry Reaction OxaMichael->Henry Release Catalyst Regeneration & Product Release Henry->Release Release->Catalyst Recycled This compound This compound Release->this compound

Caption: Proposed catalytic cycle for the L-pipecolic acid-catalyzed synthesis of pichromenes.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of pichromenes.

Experimental_Workflow Start Start Reaction Reaction Setup: - Add reagents and catalyst - Add dry solvent - Inert atmosphere - Heat and stir Start->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Workup Aqueous Workup: - Quench reaction - Extraction with organic solvent - Washing and drying Monitoring->Workup Purification Purification: - Concentration - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR, MS, etc. Purification->Analysis End End Analysis->End

Caption: General experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Synthesis of Pichromene and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step synthesis of Pichromene and its analogues. This compound, identified as 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, is a potential anti-cancer agent that has been studied for its efficacy in treating chronic leukemia.[1] It has been shown to inhibit the expression of cyclins D1, D2, and D3, and decrease levels of phospho-AKT in myeloma and leukemia cell lines, leading to cell cycle arrest in the G0/G1 phase.[1]

The synthesis of this compound and its analogues is primarily achieved through an oxa-Michael-Henry condensation reaction between substituted salicylaldehydes and β-nitrostyrene derivatives.[1] This protocol outlines the optimized conditions for this synthesis, yielding this compound and its analogues in high purity and yield.

General Synthesis of this compound and Analogues

The core synthetic strategy involves the condensation of a substituted salicylaldehyde with a β-nitrostyrene derivative, catalyzed by an organocatalyst such as L-pipecolic acid.[1] The reaction is typically carried out in a suitable solvent like toluene under an inert atmosphere.

Synthetic Scheme

Pichromene_Synthesis cluster_reactants Reactants cluster_products Product Salicylaldehyde Substituted Salicylaldehyde Catalyst L-Pipecolic Acid Toluene, 80°C, 24h Salicylaldehyde->Catalyst Nitrostyrene Substituted β-Nitrostyrene Nitrostyrene->Catalyst This compound This compound Analogue Catalyst->this compound oxa-Michael-Henry condensation

Caption: General reaction scheme for the synthesis of this compound and its analogues.

Experimental Protocols

Synthesis of this compound (1)

This protocol details the synthesis of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene.

Materials:

  • 3-ethoxysalicylaldehyde

  • 4-fluoro-β-nitrostyrene

  • L-pipecolic acid

  • Dry Toluene

  • Saturated Ammonium Chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Magnesium Sulfate (MgSO4)

Procedure:

  • To a reaction vessel, add 3-ethoxysalicylaldehyde (50 mg, 0.3 mmol, 1 equiv), 4-fluoro-β-nitrostyrene (50 mg, 0.3 mmol, 1 equiv), and L-pipecolic acid (8 mg, 0.06 mmol, 20 mol%).[1]

  • Add 1 mL of dry toluene to dissolve the mixture.[1]

  • Stir the reaction mixture at 80°C for 24 hours under an Argon atmosphere.[1]

  • After 24 hours, quench the reaction with a saturated NH4Cl solution.[1]

  • Extract the product with ethyl acetate.

  • Wash the organic extracts with brine.[1]

  • Dry the organic layer over MgSO4 and then evaporate the solvent.[1]

  • Purify the crude product using column chromatography (ethyl acetate/n-Hexane) to obtain pure this compound (1).[1]

Synthesis of 4-fluoro-β-nitrostyrene (Precursor)

Materials:

  • p-fluorobenzaldehyde

  • Nitromethane

  • Methanol

  • Sodium Hydroxide (NaOH)

  • 14% Hydrochloric acid (HCl) solution

  • Ethanol

Procedure:

  • In a beaker cooled in an ice bath, mix p-fluorobenzaldehyde (11.6 g, 95 mmol) and nitromethane (5.8 g, 95 mmol) in 30 mL of methanol.[1]

  • Slowly add a saturated solution of NaOH (3.8 g in water) to the mixture while maintaining the temperature at 10°C. A pasty mass will form.[1]

  • After the addition of the alkaline solution is complete, dissolve the pasty mass in 60 mL of cold water.[1]

  • Precipitate the product by adding 50 mL of 14% HCl solution.[1]

  • Collect the solid product by suction filtration.[1]

  • Purify the product by recrystallization from ethanol. The reported yield is 80%.[1]

Data Presentation

Table 1: Synthesis of this compound and its Analogues
CompoundSubstituted SalicylaldehydeSubstituted β-NitrostyreneYield (%)
1 3-ethoxysalicylaldehyde4-fluoro-β-nitrostyrene82
2 Salicylaldehydeβ-nitrostyrene75
3 3-methoxysalicylaldehydeβ-nitrostyrene78
4 5-bromosalicylaldehydeβ-nitrostyrene70
5 Salicylaldehyde4-chloro-β-nitrostyrene72
6 3-methoxysalicylaldehyde4-chloro-β-nitrostyrene80
7 5-bromosalicylaldehyde4-chloro-β-nitrostyrene73
8 Salicylaldehyde4-fluoro-β-nitrostyrene76
9 3-methoxysalicylaldehyde4-fluoro-β-nitrostyrene81

Data sourced from VNU Journal of Science.[1]

Table 2: Physico-chemical Characteristics of this compound (1)
AnalysisData
¹H NMR (CDCl₃, 500 MHz) δ (ppm) = 1.36 (s, 3H, CH₃, J=7.1); 3.97-4.08 (m, 2H, OCH₂, J=7.1); 6.64 (s, 1H, H-1); 6.93-6.99 (m, 5H, H-3,4,5,7,8); 7.37 (d, 1H; J=5.2, H-6); 7.38 (d, 1H, J=5.2, H-9); 8.03 (s, 1H, H-2)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) = 164.2; 162.2; 148.0; 143.0; 141.3; 132.6; 129.5; 128.9; 128.8; 122.6; 122.2; 118.9; 118.7; 115.8; 115.6; 65.2 (OCH₂); 14.7 (CH₃)

Data sourced from VNU Journal of Science.[1]

Visualization

Experimental Workflow for this compound Synthesis

Pichromene_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_final Final Product A 1. Mix Reactants and Catalyst: - 3-ethoxysalicylaldehyde - 4-fluoro-β-nitrostyrene - L-pipecolic acid B 2. Add Solvent: - Dry Toluene (1 mL) A->B C 3. Stir at 80°C for 24h under Argon B->C D 4. Quench with sat. NH4Cl C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with Brine E->F G 7. Dry over MgSO4 F->G H 8. Evaporate Solvent G->H I 9. Column Chromatography (ethyl acetate/n-Hexane) H->I J Pure this compound (1) I->J

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Proposed Signaling Pathway of this compound

Pichromene_Pathway cluster_akt AKT Pathway cluster_cellcycle Cell Cycle Progression This compound This compound pAKT Phospho-AKT This compound->pAKT inhibits CyclinD1 Cyclin D1 This compound->CyclinD1 inhibits CyclinD2 Cyclin D2 This compound->CyclinD2 inhibits CyclinD3 Cyclin D3 This compound->CyclinD3 inhibits AKT Total AKT AKT->pAKT Phosphorylation G1_S G1/S Transition pAKT->G1_S promotes CyclinD1->G1_S promotes CyclinD2->G1_S promotes CyclinD3->G1_S promotes CellCycleArrest G0/G1 Arrest

Caption: Proposed mechanism of action of this compound in cancer cells.

References

Application Notes: Pichromene in Leukemia Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pichromene is a novel chromene derivative demonstrating significant potential as an anti-leukemic agent. These application notes provide a comprehensive overview of its mechanism of action and protocols for its application in in vitro leukemia cell line research. The information presented is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its anti-proliferative and pro-apoptotic effects on leukemia cells through a multi-faceted mechanism. Studies on analogous chromene compounds suggest that this compound likely inhibits the growth of leukemia cell lines, such as the K562 chronic myeloid leukemia line, in a time- and concentration-dependent manner.[1] The primary mechanism involves the induction of apoptosis, or programmed cell death.

This apoptotic induction is mediated through the modulation of key signaling pathways. This compound is believed to increase the generation of reactive oxygen species (ROS), which in turn activates stress-related pathways like the p38 and JNK signaling cascades.[2][3] Furthermore, this compound appears to suppress the pro-survival PI3K/Akt/mTOR pathway, a critical signaling nexus for cell growth and proliferation that is often dysregulated in leukemia.[4][5]

Downstream of these signaling events, this compound modulates the expression of key apoptosis-regulating proteins. It upregulates the expression of pro-apoptotic proteins such as Bax and the tumor suppressor p53, while concurrently downregulating the anti-apoptotic protein Bcl-2.[1][6] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the activation of the caspase cascade and the execution of apoptosis.[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of a representative chromene derivative, 4-Clpgc, on the K562 leukemia cell line.

Table 1: IC50 Values of 4-Clpgc

Cell LineTreatment DurationIC50 (µM)
K562 (Leukemia)72 hours102 ± 1.6
PBMCs (Normal)72 hours143 ± 9.41

Data extracted from a study on the chromene derivative 4-Clpgc, a compound structurally related to this compound.[1]

Table 2: Apoptosis Induction by 4-Clpgc in K562 Cells

Treatment GroupApoptotic Cell Percentage
Control6.09%
4-Clpgc Treated (48h)84.10%

Data reflects the percentage of apoptotic cells after 48 hours of treatment with 4-Clpgc.[1]

Table 3: Gene Expression Changes in K562 Cells Following 4-Clpgc Treatment

GeneFold Change in Expression
Bax+42.74
TP53+35.88
BCL2-1.47

Relative quantification of gene expression after 48 hours of exposure to 4-Clpgc.[1]

Visualized Signaling Pathway and Experimental Workflow

Pichromene_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K_Akt_mTOR ↓ PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR p38_JNK ↑ p38/JNK Activation ROS->p38_JNK Bax_p53 ↑ Bax & TP53 Expression p38_JNK->Bax_p53 Bcl2 ↓ Bcl-2 Expression PI3K_Akt_mTOR->Bcl2 Apoptosis Apoptosis Bax_p53->Apoptosis Bcl2->Apoptosis

Caption: Proposed signaling pathway of this compound in leukemia cells.

Experimental_Workflow start Start: Leukemia Cell Culture (e.g., K562) treatment Treat with this compound (Varying Concentrations and Durations) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression end End: Data Analysis and Conclusion viability->end apoptosis->end gene_expression->end

Caption: Experimental workflow for evaluating this compound's efficacy.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on leukemia cells.

  • Materials:

    • Leukemia cell line (e.g., K562)

    • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells using flow cytometry.

  • Materials:

    • Leukemia cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Culture and treat leukemia cells with the desired concentration of this compound for the specified duration.

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol is for measuring the relative expression of target genes (e.g., Bax, Bcl-2, TP53).

  • Materials:

    • Leukemia cells treated with this compound

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green qPCR Master Mix

    • Gene-specific primers for target and reference genes (e.g., GAPDH)

    • Real-time PCR system

  • Procedure:

    • Treat leukemia cells with this compound and harvest the cells.

    • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

    • Set up the qPCR reaction by mixing the cDNA template, SYBR Green Master Mix, and forward and reverse primers for each gene.

    • Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

References

Application Notes and Protocols for the Synthesis and Evaluation of Pichromene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pichromene (also known as S14161; 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene) is a synthetic chromene derivative that has emerged as a promising anti-cancer agent.[1] It functions as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer.[2] This document provides detailed experimental procedures for the synthesis of this compound, summarizes its biological activity, and illustrates its mechanism of action through the PI3K/AKT signaling pathway.

Data Presentation

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values.

Cell LineCancer TypeParameterValue (µM)
K562Chronic Myelogenous LeukemiaGI501.24[1]
LP-1Multiple MyelomaGI500.57[1]
MDA-MB-231Breast CancerGI508.53[1]
U-87MG ATCCGlioblastomaGI5018.72[1]
B16MelanomaGI5023.28[1]
Platelets (human)-IC503.79[1]

Experimental Protocols

The synthesis of this compound is typically achieved through an oxa-Michael-Henry cascade reaction between a substituted salicylaldehyde and a β-nitrostyrene derivative. Two effective organocatalytic methods are detailed below.

Protocol 1: L-Pipecolic Acid Catalyzed Synthesis

This protocol is based on the method described by Luu et al. and affords this compound in high yield.

Materials:

  • 3-Ethoxysalicylaldehyde

  • 4-Fluoro-β-nitrostyrene

  • L-Pipecolic acid

  • Toluene, dry

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • n-Hexane

Procedure:

  • To a reaction vessel, add 3-ethoxysalicylaldehyde (1 equivalent), 4-fluoro-β-nitrostyrene (1 equivalent), and L-pipecolic acid (0.2 equivalents).

  • Add dry toluene to dissolve the reactants.

  • Stir the reaction mixture at 80°C under an inert atmosphere (e.g., Argon) for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/n-hexane gradient to yield pure this compound.

Quantitative Data:

ParameterValue
Yield82%
Protocol 2: L-Proline and Triethylamine Catalyzed Synthesis

This alternative method, described in studies on this compound analogs, also provides an efficient route to the target compound.

Materials:

  • 3-Ethoxysalicylaldehyde

  • 4-Fluoro-β-nitrostyrene

  • L-Proline

  • Triethylamine

  • Toluene

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Combine 3-ethoxysalicylaldehyde (1 equivalent) and 4-fluoro-β-nitrostyrene (1 equivalent) in toluene.

  • Add catalytic amounts of L-proline and triethylamine to the mixture.

  • Stir the reaction at an elevated temperature (e.g., 90°C) and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up as described in Protocol 1 (quenching, extraction, washing, and drying).

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Mandatory Visualizations

This compound Synthesis Workflow

G cluster_reactants Starting Materials cluster_catalyst Catalyst System R1 3-Ethoxysalicylaldehyde Reaction Oxa-Michael-Henry Cascade Reaction (Toluene, 80-90°C, 24h) R1->Reaction R2 4-Fluoro-β-nitrostyrene R2->Reaction C1 L-Pipecolic Acid or L-Proline/Triethylamine C1->Reaction Workup Aqueous Work-up (Quenching, Extraction, Drying) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound (S14161) Purification->Product

Caption: Workflow for the organocatalytic synthesis of this compound.

This compound's Mechanism of Action via PI3K/AKT Signaling Pathway Inhibition

G cluster_upstream Upstream Activation cluster_this compound Drug Target cluster_downstream Downstream Signaling & Cellular Effects cluster_effects Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K activates GF Growth Factors GF->RTK binds PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound (S14161) This compound->PI3K inhibits PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT activates AKT AKT CellCycle Cell Cycle Progression (Cyclin D1, D2, D3 ↑) pAKT->CellCycle promotes Apoptosis Inhibition of Apoptosis (Bcl-2 ↑, Bad ↓) pAKT->Apoptosis promotes Proliferation Cell Proliferation & Survival CellCycle->Proliferation Apoptosis->Proliferation

References

Application Notes and Protocols for In Vitro Anticancer Activity of Pichromene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pichromene is a promising natural compound with demonstrated potent anticancer properties. As a quinonemethide triterpenoid, it has been shown to exhibit broad-spectrum anti-tumor activity across various cancer types[1]. These application notes provide a comprehensive guide to the in vitro assays used to characterize the anticancer efficacy of this compound. The protocols detailed below are designed to assess its impact on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its effects on cell cycle progression. Understanding these mechanisms is crucial for the development of this compound as a potential therapeutic agent. This compound has been observed to modulate key cellular processes including apoptosis, autophagy, cell migration, and angiogenesis by targeting critical signaling pathways such as NF-κB, p53, and STAT3[1].

Assessment of Cytotoxicity

A primary step in evaluating an anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability.

MTT Cell Viability Assay

Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells or MRC-5 normal lung cells for selectivity screening) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment[2].

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin)[2].

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Data Presentation:

Concentration of this compound (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
0 (Vehicle Control)100100100
0.1958575
1806040
10503015
1001052
IC50 (µM) ~10 ~1.5 ~0.8

Note: The data presented in the table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.

Evaluation of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells[3]. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early and late apoptotic cells.

Annexin V/PI Apoptosis Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane[3]. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation:

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control9532
This compound (IC50)403525

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation[4]. Cell cycle distribution can be analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and measuring the fluorescence intensity by flow cytometry.

Propidium Iodide Staining for Cell Cycle Analysis

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell[5]. Cells in the G0/G1 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N[4].

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while gently vortexing to prevent clumping. The cells can be stored at -20°C for several weeks after fixation[6][7].

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA)[6][7].

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control602515
This compound (Low Conc.)502030
This compound (High Conc.)351550

Note: The data presented in the table is hypothetical and for illustrative purposes only. An increase in the G2/M population would suggest a G2/M phase arrest.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cancer Cell Culture cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) cell_culture->cell_cycle pichromene_prep This compound Stock and Dilutions pichromene_prep->cytotoxicity pichromene_prep->apoptosis pichromene_prep->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist conclusion Evaluation of Anticancer Activity ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: General experimental workflow for testing this compound's anticancer activity.

This compound's Potential Signaling Pathway Modulation

This compound is known to affect multiple signaling pathways involved in cancer cell survival and proliferation[8][9][10]. The following diagrams illustrate some of the key pathways that may be modulated by this compound.

PI3K_Akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB_pathway This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression Transcription Wnt_pathway This compound This compound LRP6 LRP6 This compound->LRP6 Inhibits Destruction_Complex Destruction Complex LRP6->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Degrades Nucleus Nucleus beta_catenin->Nucleus Cell_Proliferation Cell Proliferation Nucleus->Cell_Proliferation Transcription

References

Purifying Synthetic Pichromene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and experimental protocols for the purification of synthetic Pichromene, a novel chromene derivative. The focus is on three primary techniques: flash column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC). This guide addresses common impurities encountered during synthesis and offers methodologies to achieve high purity essential for research and drug development.

Introduction to this compound Purification

This compound, as a synthetic chromene derivative, belongs to a class of heterocyclic compounds with significant biological and pharmacological activities.[1][2] The efficacy and safety of such compounds in research and therapeutic applications are directly dependent on their purity. The synthesis of chromenes, often through multi-component reactions, can result in a crude product containing unreacted starting materials, catalysts, and various side products.[1][3][4] Therefore, robust purification strategies are critical to isolate the desired this compound isomer and remove contaminants.

This guide outlines three common and effective purification techniques, providing both a comparative overview and detailed step-by-step protocols to enable researchers to obtain this compound with the desired level of purity.

Common Impurities in this compound Synthesis

The synthesis of 2-amino-4H-chromene derivatives, a common structural motif for compounds like this compound, typically involves a one-pot, three-component reaction of an aldehyde, an active methylene compound (like malononitrile), and a phenolic compound (such as resorcinol or naphthol).[1][4][5][6]

Common impurities may include:

  • Unreacted Starting Materials: Residual aldehydes, malononitrile, and phenolic reactants.

  • Catalysts: Basic catalysts (e.g., piperidine, triethylamine) or acid catalysts used to promote the reaction.[1]

  • Byproducts from Side Reactions: Knoevenagel condensation products, Michael adducts, and other dimeric or polymeric impurities.

  • Isomers: Structural or stereoisomers of this compound that may form depending on the reaction conditions.

The selection of the appropriate purification technique will depend on the nature and quantity of these impurities.

Comparative Overview of Purification Techniques

The choice of purification method is a critical step in obtaining high-purity this compound. The following table summarizes the key aspects of the three primary techniques discussed in this guide.

Technique Principle Typical Yield Achievable Purity Throughput Primary Application
Flash Column Chromatography Adsorption chromatography based on polarity differences.45-90%>95%ModeratePrimary purification of crude reaction mixtures to remove major impurities.
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.80-98%>98%High (for large batches)Final purification of solid compounds to achieve high purity and crystalline form.
Preparative HPLC High-resolution separation based on differential partitioning between a mobile and stationary phase.70-90%>99%Low to ModerateHigh-purity isolation of target compounds, separation of closely related isomers, and purification of non-crystalline materials.[7][8]

Experimental Protocols

Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the initial purification of crude synthetic this compound. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.

Protocol:

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Pack the column with silica gel (60-120 mesh) as a slurry in the initial mobile phase (e.g., hexane).

    • Ensure the silica gel bed is uniform and free of cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection and Analysis:

    • Collect fractions as the solvent elutes from the column.

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification by Recrystallization

Recrystallization is a powerful technique for the final purification of solid this compound, yielding a product with high purity and a crystalline structure.[5]

Protocol:

  • Solvent Selection:

    • Choose a suitable solvent or solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good choice for 2-amino-4H-chromene derivatives.[4][5][9]

  • Dissolution:

    • Place the crude or partially purified this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur gradually.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven to remove residual solvent.

Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique ideal for obtaining ultra-pure this compound, especially for separating closely related isomers or when other methods are insufficient.[7][8]

Protocol:

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to achieve good separation of this compound from its impurities. A reversed-phase C18 column is commonly used.

    • Optimize the mobile phase composition (e.g., a gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid) to achieve the best resolution.

  • Scale-Up to Preparative Column:

    • Transfer the optimized analytical method to a preparative HPLC system with a larger column of the same stationary phase.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column to maintain separation efficiency.

  • Sample Preparation and Injection:

    • Dissolve the this compound sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm filter before injection to prevent column clogging.

    • Inject the sample onto the preparative column.

  • Fraction Collection:

    • Monitor the elution of compounds using a UV detector.

    • Collect the fraction corresponding to the this compound peak. Automated fraction collectors can be programmed to collect peaks based on retention time or detector signal.

  • Purity Analysis and Solvent Removal:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Combine the pure fractions and remove the solvent, typically by lyophilization (freeze-drying), to obtain the final high-purity this compound.

Visualizing the Purification Workflow

The following diagrams illustrate the general workflow for this compound purification and the decision-making process involved in selecting a purification strategy.

PurificationWorkflow Crude Crude Synthetic This compound PrimaryPurification Primary Purification (e.g., Flash Chromatography) Crude->PrimaryPurification PurityAnalysis1 Purity Analysis (TLC, HPLC) PrimaryPurification->PurityAnalysis1 FinalPurification Final Purification (Recrystallization or Prep HPLC) PurityAnalysis1->FinalPurification If purity < desired PureProduct Pure this compound (>99%) PurityAnalysis1->PureProduct If purity is sufficient PurityAnalysis2 Final Purity & Identity Confirmation (HPLC, NMR, MS) FinalPurification->PurityAnalysis2 PurityAnalysis2->PureProduct

Caption: General workflow for the purification of synthetic this compound.

PurificationDecisionTree Start Crude this compound Mixture IsSolid Is the crude product solid? Start->IsSolid MajorImpurities Are there significant impurities? IsSolid->MajorImpurities Yes FlashChrom Flash Chromatography IsSolid->FlashChrom No (Oil) MajorImpurities->FlashChrom Yes Recrystallization Recrystallization MajorImpurities->Recrystallization No HighPurityNeeded Is >99% purity required? IsomersPresent Are isomers present? HighPurityNeeded->IsomersPresent No Prep Prep HighPurityNeeded->Prep IsomersPresent->Prep FlashChrom->HighPurityNeeded Recrystallization->HighPurityNeeded HPLC Yes

Caption: Decision tree for selecting a this compound purification technique.

References

Application Note: General Synthesis and Significance of 2-Aryl-3-nitro-2H-chromenes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a general, educational overview of the synthetic principles for the class of compounds known as 2-aryl-3-nitro-2H-chromenes. It is not a detailed experimental protocol for the synthesis of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene or any other specific chemical. The synthesis of chemical compounds should only be undertaken by trained professionals in a properly equipped laboratory, adhering to all applicable safety guidelines and regulations. This information is intended for academic and research purposes only.

Introduction

Chromene derivatives are a vital class of oxygen-containing heterocyclic compounds that have garnered significant attention from the scientific community.[1] These scaffolds are present in numerous natural products and serve as crucial intermediates in organic synthesis.[2] Specifically, the 2-aryl-3-nitro-2H-chromene core is a prominent pharmacophore in medicinal chemistry due to its association with a wide range of biological activities, including potent antibacterial and anticancer properties.[1][3] The nitro group, in particular, is often a key feature for the bioactivity of these molecules, contributing to their mechanism of action against various pathogens and cell lines.[1] This document outlines the general synthetic strategy for this class of compounds and highlights their importance in drug discovery.

General Synthetic Strategy

The most common and efficient method for synthesizing 2-aryl-3-nitro-2H-chromenes involves a base-catalyzed domino reaction between a substituted salicylaldehyde and a β-nitrostyrene derivative.[4][5] This powerful cascade reaction constructs the chromene ring system in a single step, offering high atom economy and operational simplicity.[6]

The overall transformation can be described as a tandem oxa-Michael-Henry reaction :

  • Oxa-Michael Addition: The reaction is initiated by the conjugate addition (a 1,4-addition) of the phenolic hydroxyl group from the salicylaldehyde to the electron-deficient double bond of the β-nitrostyrene. This step is catalyzed by a base.

  • Intramolecular Henry (nitro-aldol) Reaction: Following the initial addition, the resulting intermediate undergoes a base-catalyzed intramolecular cyclization. This is an aldol-type reaction where the α-carbon of the nitro group attacks the aldehyde's carbonyl carbon.

  • Dehydration: The final step is the spontaneous elimination of a water molecule from the cyclic intermediate to form the stable, unsaturated 2H-chromene ring.[5][7]

A variety of catalysts can be employed to facilitate this transformation, most commonly weakly basic amines such as piperidine, pyrrolidine, or DABCO.[1][4][8]

G cluster_start Starting Materials cluster_process Process cluster_product Product A Substituted Salicylaldehyde (e.g., 3-ethoxysalicylaldehyde) C Tandem Oxa-Michael-Henry Reaction A->C Base Catalyst B Substituted β-Nitrostyrene (e.g., 4-fluoro-β-nitrostyrene) B->C D 2-Aryl-3-nitro-2H-chromene C->D + H₂O

Significance in Medicinal Chemistry

The 2-aryl-3-nitro-2H-chromene scaffold is of high interest to drug development professionals due to its diverse pharmacological profile. Research has demonstrated that compounds containing this moiety exhibit a range of biological activities.

Biological ActivityDescriptionCitations
Antibacterial Potent activity has been reported against various bacterial strains, including multidrug-resistant (MDR) species like methicillin-resistant Staphylococcus aureus (MRSA). The nitro group is often crucial for this activity.[1][3]
Anticancer Certain derivatives have shown significant antiproliferative effects against various cancer cell lines. The proposed mechanism for some is the inhibition of thioredoxin reductase (TrxR), an enzyme often overexpressed in tumor cells.[1][3]
Antiviral The chromene nucleus is a component of various compounds investigated for antiviral properties.[1][3]
Antioxidant Chromene derivatives have been studied for their potential to act as antioxidants.[1][3]

The versatility of the synthesis allows for the introduction of various substituents on both the salicylaldehyde and nitrostyrene precursors, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies. This modularity makes the 2-aryl-3-nitro-2H-chromene scaffold an attractive target for developing new therapeutic agents.[1]

References

Application Notes and Protocols: L-Pipecolic Acid as a Catalyst for Pichromene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pichromene, specifically 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (this compound 1), is a compound of significant interest in medicinal chemistry due to its potential as an anti-cancer agent. Studies have shown its capability to inhibit the expression of cyclins D1, D2, and D3, and to arrest the cell cycle in the G0/G1 phase in myeloma and leukemia cell lines.[1] This document provides detailed application notes and protocols for the synthesis of this compound 1 utilizing L-pipecolic acid as an effective organocatalyst. The described method is based on an oxa-Michael-Henry condensation reaction.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound 1 catalyzed by L-pipecolic acid.

ParameterValueReference
Catalyst L-Pipecolic Acid[1]
Substrate 1 4-fluoro-β-nitrostyrene[1]
Substrate 2 3-ethoxysalicylaldehyde[1]
Catalyst Loading 20 mol%[1]
Solvent Toluene (dry)[1]
Temperature 80°C[1]
Reaction Time 24 hours[1]
Atmosphere Argon[1]
Yield 82%[1]

Experimental Protocols

This section details the methodology for the synthesis of this compound 1 using L-pipecolic acid as a catalyst.

Materials:

  • 4-fluoro-β-nitrostyrene

  • 3-ethoxysalicylaldehyde

  • L-pipecolic acid

  • Toluene (dry)

  • Ethyl acetate

  • n-Hexane

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirrer hotplate

  • Condenser

  • Argon gas supply

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-fluoro-β-nitrostyrene (1 equivalent, e.g., 50 mg, 0.3 mmol), 3-ethoxysalicylaldehyde (1 equivalent, e.g., 50 mg, 0.3 mmol), and L-pipecolic acid (0.2 equivalents, e.g., 8 mg, 0.06 mmol).[1]

  • Solvent Addition: Add dry toluene (e.g., 1 mL) to the flask to dissolve the mixture.[1]

  • Inert Atmosphere: Purge the flask with argon gas to establish an inert atmosphere.[1]

  • Reaction: Stir the reaction mixture at 80°C for 24 hours under the argon atmosphere.[1]

  • Quenching: After 24 hours, cool the reaction to room temperature and quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[1]

  • Washing: Wash the combined organic extracts with brine.[1]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[1]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to yield pure this compound 1.[1]

  • Characterization: The structure of the purified this compound 1 can be confirmed using ¹H-NMR and ¹³C-NMR spectroscopy.[1]

Visualizations

This compound Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound 1 catalyzed by L-pipecolic acid.

Pichromene_Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Reactant1 4-fluoro-β-nitrostyrene Conditions Toluene, 80°C, 24h, Argon Reactant1->Conditions Reactant2 3-ethoxysalicylaldehyde Reactant2->Conditions Catalyst L-pipecolic acid Catalyst->Conditions Quench Quench with NH4Cl Conditions->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product This compound 1 Purify->Product

Caption: Workflow for the synthesis of this compound 1.

Proposed Catalytic Cycle

The following diagram outlines a plausible catalytic cycle for the L-pipecolic acid-catalyzed synthesis of this compound.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Catalyst L-pipecolic acid Enamine Enamine Intermediate Catalyst->Enamine + Salicylaldehyde Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Nitrostyrene Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Cyclized_Intermediate->Catalyst - H2O, -> this compound This compound This compound 1 Cyclized_Intermediate->this compound Salicylaldehyde 3-ethoxysalicylaldehyde Salicylaldehyde->Enamine Nitrostyrene 4-fluoro-β-nitrostyrene Nitrostyrene->Michael_Adduct

Caption: Proposed catalytic cycle for this compound synthesis.

References

Application Note: Cell-Based Assays to Evaluate Pichromene Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pichromene is a novel synthetic chromene derivative with significant therapeutic potential as an anti-inflammatory and anti-neoplastic agent. This document provides detailed protocols for a panel of cell-based assays designed to evaluate the efficacy of this compound. The described assays will enable researchers to assess its cytotoxic effects, pro-apoptotic activity, and anti-inflammatory properties. Furthermore, protocols are included to investigate the molecular mechanism of action, specifically its inhibitory effect on the NF-κB signaling pathway.

Cell Viability Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, A549, or relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC₅₀ value.

Data Presentation:

This compound (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
11.1894.4
50.9576
100.6350.4
250.3124.8
500.1512
1000.086.4

Apoptosis Assay: Annexin V-FITC/PI Staining

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[4][5][6][7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control95.22.11.51.2
This compound (10 µM)70.315.810.43.5
This compound (25 µM)45.128.922.33.7
This compound (50 µM)20.740.235.14.0

Anti-Inflammatory Assay: Nitric Oxide Measurement in LPS-Stimulated Macrophages

This assay measures the anti-inflammatory effect of this compound by quantifying the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[9][10][11][12]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Data Presentation:

TreatmentNitrite Concentration (µM)% NO Inhibition
Control2.5-
LPS (1 µg/mL)55.80
LPS + this compound (1 µM)48.213.6
LPS + this compound (5 µM)35.736.0
LPS + this compound (10 µM)22.160.4
LPS + this compound (25 µM)10.381.5

NF-κB Signaling Pathway Analysis: Western Blotting

This protocol is to determine if this compound inhibits the NF-κB signaling pathway by examining the phosphorylation of IκBα and the nuclear translocation of p65.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7) and treat with this compound and/or LPS as described in the anti-inflammatory assay.

  • Protein Extraction: Lyse the cells to extract total protein, or perform cellular fractionation to separate cytoplasmic and nuclear proteins.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Data Analysis: Quantify the band intensities to determine the relative protein expression levels.

Data Presentation:

Treatmentp-IκBα/IκBα RatioNuclear p65/Lamin B1 Ratio
Control1.01.0
LPS5.24.8
LPS + this compound (10 µM)2.11.9
LPS + this compound (25 µM)1.31.2

Visualizations

Pichromene_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates This compound This compound This compound->IKK Inhibits Inflammatory_Genes Inflammatory Genes (iNOS, TNF-α, IL-6)

Caption: this compound's proposed mechanism of action on the NF-κB pathway.

Apoptosis_Workflow A Seed Cells in 6-well plate B Treat with this compound (24h) A->B C Harvest Cells B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Incubate (15 min, dark) F->G H Analyze by Flow Cytometry G->H

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Efficacy_Evaluation_Logic This compound This compound Viability Cell Viability Assay (MTT) This compound->Viability Apoptosis Apoptosis Assay (Annexin V/PI) This compound->Apoptosis Inflammation Anti-Inflammatory Assay (Griess Assay) This compound->Inflammation Efficacy Efficacy Profile Viability->Efficacy Apoptosis->Efficacy Mechanism Mechanism of Action (Western Blot) Inflammation->Mechanism Mechanism->Efficacy

Caption: Logical flow for evaluating the overall efficacy of this compound.

References

Application Notes and Protocols for Developing Drug Delivery Systems for Pichromene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pichromene is a novel therapeutic agent with significant potential; however, its poor aqueous solubility presents a substantial challenge for conventional formulation and delivery. Like many hydrophobic drugs, this compound's limited solubility can lead to low bioavailability, reduced therapeutic efficacy, and variability in patient response.[1][2][3] Advanced drug delivery systems are therefore essential to overcome these limitations and unlock the full therapeutic potential of this compound.

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of a nanoemulsion-based drug delivery system for this compound. Nanoemulsions are oil-in-water emulsions with droplet sizes typically in the range of 20-200 nm.[2] They offer a promising approach for enhancing the solubility, stability, and bioavailability of hydrophobic drugs like this compound.[2][4] The protocols outlined below cover the formulation of a this compound-loaded nanoemulsion, its physicochemical characterization, and in vitro drug release studies.

Hypothetical Physicochemical Properties of this compound

To guide the formulation development process, a summary of the hypothetical physicochemical properties of this compound is provided in the table below. These properties are representative of a poorly water-soluble drug candidate.

PropertyValueSignificance for Formulation
Molecular Weight 450.6 g/mol Influences drug loading capacity and diffusion characteristics.
Aqueous Solubility < 0.1 µg/mLHighlights the need for a solubilization strategy, such as encapsulation in a nanoemulsion.
LogP 4.8Indicates high lipophilicity, suggesting good partitioning into the oil phase of an emulsion.
Melting Point 185 °CRelevant for formulation methods that may involve heating.
Chemical Stability Stable at neutral pH, degrades in acidic and alkaline conditionsThe delivery system should protect the drug from harsh pH environments.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Nanoemulsion

This protocol describes the preparation of a this compound-loaded oil-in-water (O/W) nanoemulsion using the high-pressure homogenization method.

Materials:

  • This compound

  • Medium-chain triglyceride (MCT) oil (oil phase)

  • Lecithin (primary surfactant)

  • Polysorbate 80 (co-surfactant)

  • Glycerin (tonicity agent)

  • Deionized water (aqueous phase)

  • Magnetic stirrer

  • High-shear homogenizer

  • High-pressure homogenizer

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the this compound in MCT oil with continuous stirring using a magnetic stirrer. Gentle heating (e.g., 40-50 °C) may be applied to facilitate dissolution.

    • Add lecithin to the oil phase and stir until fully dissolved.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve Polysorbate 80 and glycerin in deionized water.

    • Stir the mixture until a clear solution is obtained.

  • Formation of the Pre-emulsion:

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) for 10-15 minutes using a high-shear homogenizer. This will result in a coarse pre-emulsion.

  • Nanoemulsion Formation:

    • Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000-20,000 psi) for a set number of cycles (e.g., 3-5 cycles).

    • Collect the resulting nanoemulsion in a sterile container.

  • Sterilization and Storage:

    • Filter the final nanoemulsion through a 0.22 µm sterile filter.

    • Store the this compound-loaded nanoemulsion at 4 °C, protected from light.

Protocol 2: Characterization of this compound-Loaded Nanoemulsion

This protocol outlines the key characterization techniques to assess the quality of the formulated nanoemulsion.

2.1 Particle Size and Zeta Potential Analysis

  • Instrumentation: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute the nanoemulsion sample with deionized water to an appropriate concentration.

    • Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using the DLS instrument.

    • Perform measurements in triplicate and report the average values with standard deviation.

2.2 Determination of Drug Loading and Encapsulation Efficiency

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Procedure:

    • Total Drug Content:

      • Take a known volume of the nanoemulsion and disrupt it by adding a suitable solvent (e.g., methanol or acetonitrile) to dissolve both the encapsulated and free drug.

      • Quantify the total this compound concentration using a validated HPLC method.

    • Free Drug Content:

      • Separate the free (unencapsulated) this compound from the nanoemulsion using a centrifugal ultrafiltration device.

      • Quantify the this compound concentration in the filtrate using HPLC.

    • Calculations:

      • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = ((Total drug - Free drug) / Total drug) x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes a dialysis bag method to evaluate the in vitro release profile of this compound from the nanoemulsion.

  • Materials:

    • Dialysis tubing (with an appropriate molecular weight cut-off)

    • Phosphate-buffered saline (PBS, pH 7.4) containing 0.5% Tween 80 (release medium to maintain sink conditions)

    • Shaking water bath

    • HPLC system

  • Procedure:

    • Soak the dialysis tubing in the release medium as per the manufacturer's instructions.

    • Pipette a known volume (e.g., 1 mL) of the this compound-loaded nanoemulsion into the dialysis bag and securely seal both ends.

    • Place the dialysis bag into a container with a known volume of pre-warmed release medium (e.g., 100 mL).

    • Maintain the container in a shaking water bath at 37 °C.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.

    • Analyze the concentration of this compound in the collected samples using HPLC.

    • Plot the cumulative percentage of drug released versus time.

Data Presentation

Table 1: Formulation Composition of this compound-Loaded Nanoemulsions

Formulation CodeThis compound (mg/mL)MCT Oil (% w/v)Lecithin (% w/v)Polysorbate 80 (% w/v)Glycerin (% w/v)Water (q.s. to 100%)
PN-1151.20.62.25Yes
PN-21101.80.92.25Yes
PN-32101.80.92.25Yes

Table 2: Physicochemical Characterization of this compound-Loaded Nanoemulsions

Formulation CodeParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
PN-1155 ± 4.20.18-25.3 ± 1.598.5 ± 0.81.8 ± 0.1
PN-2162 ± 5.10.21-28.1 ± 1.999.1 ± 0.51.5 ± 0.1
PN-3168 ± 4.80.23-27.6 ± 2.198.9 ± 0.72.9 ± 0.2
(Values are presented as mean ± standard deviation, n=3)

Table 3: Cumulative In Vitro Release of this compound from Nanoemulsions

Time (hours)PN-1 (% Released)PN-2 (% Released)PN-3 (% Released)
18.2 ± 0.56.5 ± 0.47.1 ± 0.6
425.6 ± 1.220.1 ± 1.122.8 ± 1.3
845.3 ± 2.138.7 ± 1.841.5 ± 2.0
1262.1 ± 2.555.4 ± 2.258.9 ± 2.4
2485.7 ± 3.178.9 ± 2.981.3 ± 3.0
4896.4 ± 2.892.1 ± 2.694.2 ± 2.7
(Values are presented as mean ± standard deviation, n=3)

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Studies prep_oil Prepare Oil Phase (this compound + MCT Oil + Lecithin) pre_emulsion Create Pre-emulsion (High-Shear Homogenization) prep_oil->pre_emulsion prep_aq Prepare Aqueous Phase (Water + Polysorbate 80 + Glycerin) prep_aq->pre_emulsion nanoemulsion Form Nanoemulsion (High-Pressure Homogenization) pre_emulsion->nanoemulsion dls Particle Size & Zeta Potential (DLS) nanoemulsion->dls hplc Encapsulation & Loading (HPLC) nanoemulsion->hplc release Drug Release Study (Dialysis Method) nanoemulsion->release signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Inhibits Response Cellular Response (e.g., Anti-inflammatory) TF->Response Regulates

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pichromene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Pichromene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound and its analogues are commonly synthesized via an oxa-Michael-Henry condensation reaction. This involves the reaction of a substituted salicylaldehyde with a β-nitrostyrene derivative in the presence of an organocatalyst.[1]

Q2: What is the role of the organocatalyst in the synthesis of this compound?

A2: The organocatalyst, such as L-pipecolic acid, plays a crucial role in the reaction mechanism. It first reacts with the aldehyde to form an iminium ion, which then facilitates the subsequent reaction steps.[1]

Q3: Are there more environmentally friendly or "green" methods for chromene synthesis?

A3: Yes, several green synthetic approaches have been developed for chromene derivatives. These methods focus on using water as a solvent, employing solvent-free reaction conditions, utilizing reusable catalysts, and adopting energy-efficient techniques like microwave-assisted synthesis to minimize waste and avoid hazardous organic solvents.[2]

Troubleshooting Guide

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields in this compound synthesis can arise from several factors. Here are some troubleshooting steps to consider:

  • Catalyst Inactivity or Incorrect Choice: The selection and activity of the catalyst are critical. For chromene synthesis, various catalysts, including basic catalysts (e.g., piperidine) and Lewis acids, have been shown to be effective. If you are experiencing low yields, consider screening different catalysts or using a fresh batch of your current catalyst.[2]

  • Suboptimal Reaction Temperature: Temperature significantly influences the reaction kinetics. While some chromene syntheses proceed at room temperature, others may require heating or refluxing to go to completion. Conversely, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product. It is recommended to perform the reaction at a range of temperatures to identify the optimal condition.[2]

  • Inappropriate Solvent: The polarity of the solvent can have a substantial impact on the reaction rate and yield. Protic solvents like ethanol and water are commonly used and often result in good yields. However, in some instances, aprotic solvents or even solvent-free conditions may prove more effective. Experimenting with a variety of solvents with different polarities is advisable.[2]

  • Purity of Reactants: The purity of the starting materials, especially the salicylaldehyde, can affect the outcome of the reaction. Impurities can interfere with the catalyst or lead to the formation of unwanted side products. Ensure that all reactants are of high purity before initiating the reaction.[2]

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is essential to monitor the reaction's progress using techniques like thin-layer chromatography (TLC).[2]

Q2: I am observing significant formation of side products in my reaction. How can I minimize them?

A2: The formation of byproducts is a common challenge. To enhance the selectivity of your reaction, consider the following:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Allowing the reaction to run for too long or using excessively high temperatures can encourage the formation of side products.[2]

  • Catalyst Selection: The choice of catalyst often dictates the selectivity of the reaction. A well-chosen catalyst can favor the formation of the desired this compound product over other potential isomers or byproducts.[2]

  • Order of Reactant Addition: In multi-component reactions like the synthesis of this compound, the order in which the reactants are added can sometimes influence the reaction's outcome.[2]

Q3: My reaction seems to be stalled, with a significant amount of starting material remaining. What should I do?

A3: If you observe incomplete conversion of your starting materials, you can try the following:

  • Extend the Reaction Time: The reaction may simply require more time to reach completion. Continue to monitor the reaction using TLC to track the consumption of the starting materials.[3]

  • Increase the Reaction Temperature: Raising the temperature can help overcome the activation energy barrier and drive the reaction forward. Increase the temperature in small increments (e.g., 10-20 °C) and monitor the effect on the reaction progress.[3]

Data Presentation

Table 1: Effect of Reaction Conditions on Chromene Synthesis Yield

CatalystSolventTemperature (°C)Yield (%)Reference
L-pipecolic acidToluene8082[1]
Et3NCCl4Not Specified38[1]
DBUEthanol60-6585[4]
DBUAcetonitrile60-65~75[4]
PyridineEthanol60-65Lower than DBU[4]
PyridineAcetonitrile60-65Lower than DBU[4]

Experimental Protocols

Detailed Protocol for this compound Synthesis via Oxa-Michael-Henry Condensation

This protocol is based on a reported synthesis of this compound 1.[1]

Materials:

  • 4-fluoro-β-nitrostyrene

  • 3-ethoxysalicylaldehyde

  • L-pipecolic acid

  • Dry toluene

  • Saturated NH4Cl solution

  • Ethyl acetate

  • Brine

  • MgSO4

  • Argon gas

Procedure:

  • To a reaction vessel, add 4-fluoro-β-nitrostyrene (1 equivalent), 3-ethoxysalicylaldehyde (1 equivalent), and L-pipecolic acid (20 mol%).

  • Add dry toluene to dissolve the mixture.

  • Stir the mixture at 80°C for 24 hours under an Argon atmosphere.

  • Quench the reaction with a saturated NH4Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the organic extracts with brine.

  • Dry the organic layer with MgSO4 and evaporate the solvent.

  • Purify the crude product using column chromatography (ethyl acetate/n-Hexane) to obtain pure this compound.

Mandatory Visualizations

Pichromene_Synthesis_Pathway Salicylaldehyde Substituted Salicylaldehyde Iminium Iminium Ion Intermediate Salicylaldehyde->Iminium + Catalyst Nitrostyrene β-Nitrostyrene Derivative Michael_Adduct Oxa-Michael Adduct Nitrostyrene->Michael_Adduct Catalyst L-pipecolic acid (Organocatalyst) Iminium->Michael_Adduct + Nitrostyrene Henry_Adduct Intramolecular Henry Adduct Michael_Adduct->Henry_Adduct Intramolecular Henry Reaction This compound This compound Henry_Adduct->this compound Dehydration

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Low this compound Yield Check_Catalyst Check Catalyst (Activity, Choice) Start->Check_Catalyst Check_Temp Optimize Temperature Start->Check_Temp Check_Solvent Screen Solvents Start->Check_Solvent Check_Purity Verify Reactant Purity Start->Check_Purity Monitor_Reaction Monitor Reaction Progress (TLC) Start->Monitor_Reaction Side_Products Significant Side Products? Monitor_Reaction->Side_Products Optimize_Conditions Optimize Time & Temp Side_Products->Optimize_Conditions Yes Incomplete_Reaction Incomplete Reaction? Side_Products->Incomplete_Reaction No Change_Catalyst Change Catalyst for Selectivity Optimize_Conditions->Change_Catalyst Success Optimized Yield Optimize_Conditions->Success Change_Catalyst->Success Extend_Time Extend Reaction Time Incomplete_Reaction->Extend_Time Yes Incomplete_Reaction->Success No Increase_Temp Increase Temperature Extend_Time->Increase_Temp Extend_Time->Success Increase_Temp->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Pichromene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of Pichromene, with a focus on identifying and mitigating common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during this compound synthesis?

A1: During the synthesis of chromene derivatives, which are structurally related to this compound, several classes of side products can emerge depending on the specific reaction pathway. Common side products often include dimers, oxidized byproducts, and products arising from rearrangements. The formation of these is highly dependent on the reaction conditions, such as temperature, catalyst, and the nature of the starting materials.

Q2: How can I minimize the formation of dimeric side products?

A2: Dimerization can be a significant issue, particularly at higher concentrations of reactants. To minimize the formation of these side products, it is advisable to use more dilute reaction conditions. Additionally, a slow, controlled addition of the reagents can help to maintain a low instantaneous concentration of reactive intermediates, thereby disfavoring dimerization.

Q3: My reaction is turning a dark color, suggesting oxidation. What can be done to prevent this?

A3: The development of a dark color often indicates the formation of oxidized byproducts. To prevent this, it is crucial to thoroughly degas the solvents and run the reaction under an inert atmosphere, such as nitrogen or argon. The use of antioxidants can also be explored, though their compatibility with the reaction chemistry must be verified.

Q4: I am observing a side product with a similar mass to my desired product. Could this be a constitutional isomer?

A4: Yes, the formation of constitutional isomers is a common challenge in the synthesis of substituted chromenes. This often occurs when the starting materials have multiple reactive sites that can participate in the cyclization reaction. To favor the desired isomer, careful selection of catalysts and reaction conditions is necessary. For example, the use of specific Lewis acids can direct the cyclization to the sterically less hindered position.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Suboptimal reaction temperature.Perform small-scale experiments to screen a range of temperatures.
Inactive or poisoned catalyst.Use a fresh batch of catalyst and ensure all glassware is scrupulously clean.
Presence of water or other impurities.Use freshly distilled and dried solvents. Purify starting materials if necessary.
Multiple Spots on TLC Formation of multiple side products.Adjust reaction conditions (temperature, concentration, catalyst) to improve selectivity.
Decomposition of the product.Decrease the reaction time or temperature.
Difficulty in Purification Side products with similar polarity to the desired product.Employ alternative purification techniques such as preparative HPLC or crystallization.

Experimental Protocols

General Procedure for Minimizing Side Product Formation in a Catalytic Chromene Synthesis

  • Glassware Preparation: All glassware should be oven-dried and allowed to cool under a stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation: Solvents should be freshly distilled from an appropriate drying agent. Liquid reagents should be distilled, and solid reagents should be dried under vacuum.

  • Reaction Setup: The reaction vessel is charged with the catalyst and solvent under an inert atmosphere.

  • Reagent Addition: The starting materials are dissolved in the reaction solvent and added slowly to the reaction mixture via a syringe pump over a period of several hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of degradation products.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated. Purification should be carried out promptly to prevent decomposition of the crude product.

Visualizing a Potential Side Reaction Pathway

Side_Product_Formation Reactants Starting Materials Intermediate Reactive Intermediate Reactants->Intermediate Reaction Conditions This compound Desired Product (this compound) Intermediate->this compound Intramolecular Cyclization SideProduct Side Product (e.g., Dimer) Intermediate->SideProduct Intermolecular Reaction

Technical Support Center: Pichromene Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Pichromene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general method for purifying this compound?

A1: this compound is typically purified by column chromatography.[1] The crude product from the synthesis, which is an oxa-Michael-Henry condensation of a substituted salicylaldehyde and a β-nitrostyrene derivative, is subjected to chromatographic separation to isolate the desired this compound compound.[1]

Q2: What are the common impurities encountered during this compound synthesis?

A2: Common impurities may include unreacted starting materials (salicylaldehyde and β-nitrostyrene derivatives), the organocatalyst (e.g., L-Pipecolic acid), and potential side-products from undesired reactions.[1] Depending on the reaction conditions, polymerization products of the starting materials or isomers of this compound could also be present.

Q3: How can I monitor the purity of this compound fractions during column chromatography?

A3: The purity of the fractions collected from column chromatography can be monitored by Thin Layer Chromatography (TLC). By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, the separation of this compound from impurities can be visualized. Fractions containing the pure product can then be combined.

Q4: What is the expected yield of this compound after purification?

A4: The reported yield of this compound can be up to 82% under optimized reaction conditions (toluene as solvent, 80°C, with L-Pipecolic acid as a catalyst, after 24 hours).[1] However, the final yield of purified this compound will depend on the efficiency of the column chromatography step.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound by column chromatography.

Problem Possible Cause Recommended Solution
Low Yield of Purified this compound 1. Incomplete reaction. 2. Suboptimal chromatography conditions (e.g., incorrect solvent system). 3. Product loss during work-up and purification steps.1. Monitor the reaction progress using TLC to ensure completion. 2. Optimize the solvent system for column chromatography to achieve good separation. 3. Handle the product carefully, ensuring complete transfer between vessels and minimizing the number of transfer steps.
Co-elution of Impurities with this compound 1. The polarity of the impurity is very similar to that of this compound. 2. The column is overloaded with the crude product. 3. The solvent system is too polar.1. Try a different solvent system with varying polarity or use a different stationary phase for chromatography. 2. Reduce the amount of crude product loaded onto the column. 3. Gradually increase the polarity of the eluting solvent (gradient elution) to improve separation.
This compound is not Eluting from the Column 1. The solvent system is not polar enough. 2. This compound may be interacting strongly with the stationary phase (e.g., silica gel).1. Gradually increase the polarity of the solvent system. 2. Consider using a more polar stationary phase or adding a small amount of a polar modifier (e.g., methanol) to the eluent.
Streaking of this compound on the TLC Plate 1. The compound may be acidic or basic. 2. The sample is too concentrated.1. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent. 2. Dilute the sample before spotting it on the TLC plate.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound
  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude product.

    • Pack the column with silica gel (60-120 mesh) using a slurry method with the initial, non-polar eluting solvent.

    • Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Start the elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity).

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume in test tubes or vials.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Pichromene_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude this compound Product ColumnChromatography Column Chromatography Start->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Combine Combine Pure Fractions TLC->Combine Pure ImpureFractions Impure Fractions TLC->ImpureFractions Impure Evaporation Solvent Evaporation Combine->Evaporation Purethis compound Pure this compound Evaporation->Purethis compound Troubleshooting_Logic cluster_yield Low Yield cluster_purity Low Purity cluster_elution No Elution Start Purification Issue Identified CheckReaction Check Reaction Completion Start->CheckReaction Low Yield ChangeSolvent Change Solvent System Start->ChangeSolvent Low Purity IncreasePolarity Increase Solvent Polarity Start->IncreasePolarity No Elution OptimizeChroma Optimize Chromatography CheckReaction->OptimizeChroma ReduceLoad Reduce Column Loading ChangeSolvent->ReduceLoad Gradient Use Gradient Elution ReduceLoad->Gradient

References

Improving the reaction conditions for oxa-Michael-Henry condensation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the oxa-Michael-Henry condensation.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the oxa-Michael-Henry condensation in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the oxa-Michael-Henry cascade can stem from several factors ranging from reaction setup to the intrinsic reactivity of the substrates.[1] Consider the following troubleshooting steps:

  • Catalyst Choice and Loading: The catalyst is crucial. For the reaction between salicylaldehydes and β-nitrostyrenes, simple bases like potassium carbonate can be highly effective, especially under solvent-free conditions.[2] Organocatalysts such as L-proline and its derivatives are also commonly used.[3] Ensure the optimal catalyst loading is used; typically 10-20 mol% for organocatalysts.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact yield. While some protocols show excellent yields in water or chloroform, solvent-free methods like ball milling have been shown to produce high yields (up to 97%) in shorter reaction times.[2][3]

    • Temperature: Temperature control is vital. Adding reagents too quickly can cause temperature fluctuations and lead to side reactions.[1] Some reactions proceed well at room temperature, while others may require heating.

    • Reaction Time: Monitor the reaction progress using TLC or another suitable method to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged times can lead to product decomposition or side reactions.[1]

  • Moisture and Air: Ensure your glassware is properly dried, as moisture can interfere with many catalytic systems.[1] While some aqueous protocols exist, most organocatalytic systems require anhydrous conditions.

  • Substrate Reactivity: The electronic properties of your substrates play a significant role. Electron-deficient nitroalkenes tend to exhibit higher reactivity in this cascade reaction.[2]

  • Work-up and Purification: Product loss can occur during the work-up and purification stages.[1] Ensure efficient extraction and be mindful of product stability on silica gel if using column chromatography.

Q2: I am observing poor diastereoselectivity or enantioselectivity. How can I control the stereochemical outcome?

A2: Achieving high stereoselectivity is a common challenge due to the reversibility of the reaction steps and the potential for epimerization.[4] The choice of catalyst is the most critical factor for controlling stereochemistry.

  • Chiral Catalysts: For asymmetric synthesis, chiral organocatalysts are essential. Bifunctional catalysts, such as those based on thiourea or squaramide, can activate both the nucleophile and electrophile through hydrogen bonding to control the facial selectivity of the attack.[5][6]

  • Catalyst-Substrate Interactions: Cinchona alkaloids and L-proline derivatives are effective in creating a chiral environment that directs the formation of one stereoisomer over others.[3][6] The catalyst can control the stereochemistry in a catalyst-controlled reaction, or the substrate's inherent chirality can direct it in a substrate-controlled process.[7]

  • Co-catalysts and Additives: The addition of a co-catalyst can improve the stereochemical outcome. For instance, when using L-proline, adding L-tartaric acid has been shown to improve the asymmetric environment.[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, therefore, the stereoselectivity. Experiment with a range of solvents (e.g., toluene, chloroform, THF) to find the optimal conditions.[3]

Q3: I am getting unexpected byproducts. What are the likely side reactions?

A3: Several side reactions can compete with the desired oxa-Michael-Henry cascade.

  • Retro-Henry Reaction: The Henry reaction is reversible. The β-nitro alcohol intermediate can revert to the starting materials, lowering the overall yield of the final chromene product.[4]

  • Dehydration: The intermediate β-nitro alcohol can easily dehydrate to form a nitroalkene, which is often the desired final step in the cascade to form products like 3-nitro-2H-chromenes.[2][8] However, uncontrolled dehydration or subsequent reactions of this intermediate can be a source of byproducts.

  • Self-Condensation: Under strongly basic conditions, aldehydes can undergo self-condensation (Cannizzaro reaction), particularly with sterically hindered substrates.[4]

  • Polymerization: Michael acceptors are susceptible to polymerization, especially under basic conditions or with prolonged reaction times.

  • Alternative Pathways: Depending on the catalyst and substrates, other reaction pathways like the Morita-Baylis-Hillman (MBH) or Rauhut-Currier reactions can sometimes compete.[9][10]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on the oxa-Michael-Henry reaction, showcasing the effect of various catalysts and solvents on the reaction outcome.

Table 1: Effect of Catalyst and Solvent on the Synthesis of 3-Nitro-2H-chromenes (Data synthesized from multiple sources for illustrative purposes)

EntryReactantsCatalyst (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
1Salicylaldehyde, β-nitrostyreneK₂CO₃ (75)Ball Milling0.597-N/A[2]
2Salicylaldehyde, β-nitrostyreneL-proline (20)Toluene2485-55[3]
3Salicylaldehyde, β-nitrostyreneL-proline (20)Chloroform2490-27[3]
4Salicylaldehyde, β-nitrostyreneL-prolinamideWater1295--[3]
55-Bromosalicylaldehyde, β-nitrostyreneK₂CO₃ (75)Ball Milling0.595-N/A[2]

Experimental Protocols

Key Experiment: Solvent-Free Synthesis of 3-Nitro-2H-chromenes via Ball Milling

This protocol is adapted from the work of Liu, et al., and describes a green, efficient method for the cascade oxa-Michael-Henry reaction.[2]

Materials:

  • Salicylaldehyde derivative (1.0 mmol)

  • β-nitrostyrene derivative (1.0 mmol)

  • Potassium Carbonate (K₂CO₃) (0.75 mmol, 104 mg)

  • Silicon dioxide (SiO₂) (100 mg, as grinding aid)

  • Stainless steel milling jar (10 mL) with stainless steel balls (2 x 10 mm diameter)

Procedure:

  • To the 10 mL stainless steel milling jar, add the salicylaldehyde derivative, β-nitrostyrene derivative, potassium carbonate, and silicon dioxide.

  • Add the two stainless steel balls to the jar.

  • Securely close the jar and place it in a planetary ball mill.

  • Mill the mixture at a frequency of 25 Hz for 30 minutes.

  • After milling, open the jar and add 10 mL of ethyl acetate to the mixture.

  • Transfer the mixture to a flask and sonicate for 2 minutes to dissolve the product.

  • Filter the mixture to remove the catalyst and grinding aid.

  • Wash the solid residue with additional ethyl acetate (2 x 5 mL).

  • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the pure 3-nitro-2H-chromene product.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the oxa-Michael-Henry condensation.

G start Start Reaction (e.g., Salicylaldehyde + Nitrostyrene) step1 Oxa-Michael Addition (C-O Bond Formation) start->step1 Base or Organocatalyst intermediate1 Michael Adduct Intermediate step1->intermediate1 step2 Intramolecular Henry Reaction (C-C Bond Formation) intermediate1->step2 intermediate2 β-Nitro Alcohol Intermediate step2->intermediate2 step3 Dehydration (-H₂O) intermediate2->step3 product Final Product (e.g., 3-Nitro-2H-chromene) step3->product

Caption: General workflow of the cascade oxa-Michael-Henry reaction.

Troubleshooting start Experiment Complete check_yield Low Yield? start->check_yield check_selectivity Poor Selectivity? check_yield->check_selectivity No cat_yield Optimize Catalyst: - Type (Base vs. Organocatalyst) - Loading (10-20 mol%) check_yield->cat_yield Yes cat_select Change Catalyst: - Use Chiral Catalyst (e.g., Proline, Thiourea) - Add Co-catalyst check_selectivity->cat_select Yes success Problem Solved check_selectivity->success No cond_yield Optimize Conditions: - Solvent (Toluene, H₂O, Solvent-free) - Temperature & Time cat_yield->cond_yield cond_yield->success cond_select Vary Conditions: - Screen Solvents - Lower Temperature cat_select->cond_select cond_select->success

Caption: Troubleshooting flowchart for common reaction issues.

References

Technical Support Center: Troubleshooting Chromene Derivative Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered when working with chromene derivatives in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential problems and their solutions.

Frequently Asked Questions (FAQs)

Q1: My solution of a chromene derivative has changed color (e.g., turned yellow or brown) during storage. Is it still usable?

A change in the color of your solution is a visual indicator of chemical degradation. For instance, derivatives containing an aminophenyl group are susceptible to oxidation, which can form colored byproducts.[1] The 2H-chromen-2-one (coumarin) ring can also undergo reactions, such as hydrolysis of the lactone ring, under certain pH conditions.[1] It is strongly recommended not to use a solution that has changed color, as the presence of degradation products can lead to inconsistent and erroneous experimental results.

Recommended Actions:

  • Discard the Solution: To ensure the integrity of your results, it is safest to discard any discolored solution.[1]

  • Review Storage Conditions: Verify that the solvent used was anhydrous and of high purity. Protect the solution from light by using amber vials or wrapping them in foil. Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.[1][2]

Q2: I'm observing precipitate formation in my aqueous solution of a chromene derivative. What is the likely cause?

Precipitation of chromene derivatives in aqueous solutions can be due to several factors, including:

  • Hydrolysis of the Lactone Ring: A primary cause of degradation for many chromene derivatives, such as 6H-benzo[c]chromen-6-one derivatives (urolithins), is the hydrolysis of the lactone ring. This reaction is often dependent on the pH of the solution and can be accelerated by higher temperatures.[2]

  • Poor Solubility: The inherent solubility of the specific chromene derivative in an aqueous buffer might be low.

Q3: How can I improve the stability and prevent precipitation of my chromene derivative in an aqueous solution?

To enhance the stability of chromene derivatives in aqueous solutions, consider the following strategies:

  • pH Adjustment: Maintain the pH of the solution within a slightly acidic to neutral range. Basic conditions tend to accelerate the hydrolysis of the lactone ring.[2]

  • Use of Cyclodextrins: Encapsulating the derivative within cyclodextrins can significantly improve both its stability and solubility in water.[2]

  • Low-Temperature Storage: Storing aqueous solutions at low temperatures, such as 4°C or -20°C, can slow down the rate of degradation.[2]

Q4: My chromene derivative appears to be degrading even in an organic solvent like DMSO. What could be the reason?

While generally more stable in organic solvents compared to aqueous solutions, degradation can still occur.[2] Potential causes include:

  • Presence of Water: Trace amounts of water in the organic solvent can lead to slow hydrolysis over time. It is crucial to use anhydrous solvents.[2]

  • Photodegradation: Some chromene derivatives are sensitive to light. Ensure solutions are protected from light exposure.[2]

  • Oxidation: If the derivative contains sensitive functional groups, it may be susceptible to oxidation. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[2]

Q5: I am observing unexpected peaks in my HPLC or LC-MS analysis. What do these represent?

The appearance of new peaks in your chromatogram strongly suggests that the compound is degrading.[1] These new peaks represent degradation products that could result from:

  • Hydrolysis: The opening of the lactone ring, particularly in alkaline pH.[1]

  • Oxidation: Chemical modification of oxidation-prone functional groups.[1]

Troubleshooting Guide: Inconsistent Biological Assay Results

High variability in the results of biological assays involving chromene derivatives can often be traced back to the stability of the compound in the solution.

Symptom Possible Causes Troubleshooting Steps
High variability in assay results Stock Solution Instability: The compound may be degrading in the stock solution (e.g., DMSO) over time, leading to the use of lower effective concentrations in subsequent experiments.[2]Aliquot and Store Properly: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these at -20°C or -80°C in tightly sealed, light-protecting vials.[1]
Instability in Assay Buffer: The pH and composition of the assay buffer could be causing degradation of the compound during the experiment.[2]Conduct a Stability Study: Perform a simple stability study by analyzing an aliquot of your stock solution via HPLC at different time points (e.g., 0, 24, 48 hours) to check for the appearance of degradation products.[1]
Cellular Metabolism vs. Chemical Degradation: It can be challenging to distinguish between the compound being metabolized by the cells and it chemically degrading in the cell culture media.Run a Stability Control: Incubate the compound in the cell culture media without cells. Analyze samples at different time points to differentiate between chemical degradation and cellular metabolism.[2]
Analyze for Degradation Products: Use analytical techniques like HPLC or LC-MS to identify potential hydrolysis or oxidation products.[2]

Experimental Protocols

Protocol: Stability Assessment of a Chromene Derivative in Solution

Objective: To determine the stability of a chromene derivative in a specific solvent or buffer over time.

Materials:

  • Chromene derivative

  • High-purity, anhydrous solvent (e.g., DMSO)

  • Solvent/buffer of interest

  • HPLC or LC-MS system

  • Incubator or water bath

  • Autosampler vials

Methodology:

  • Prepare a stock solution of your chromene derivative in a suitable anhydrous solvent (e.g., DMSO) at a known concentration.

  • Dilute the stock solution into the solvent or buffer of interest to the final desired concentration. This will be your t=0 sample.

  • Immediately inject the t=0 sample into the HPLC or LC-MS system to obtain the initial peak area, which represents 100% of the intact compound.

  • Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze each aliquot by HPLC or LC-MS to measure the peak area of the parent compound.

  • Calculate the percentage of the remaining compound at each time point relative to the t=0 sample.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Chromene Derivative Instability A Inconsistent Results or Visible Solution Change B Check for Precipitation A->B C Check for Color Change A->C D Perform HPLC/LC-MS Analysis A->D E Precipitate Observed B->E Yes F Color Change Observed C->F Yes G Degradation Peaks Observed D->G Yes H Modify Solution Conditions: - Adjust pH - Use Co-solvents - Lower Temperature E->H I Review Storage Conditions: - Anhydrous Solvent - Protect from Light - Inert Atmosphere F->I J Confirm Degradation Pathway: - Hydrolysis? - Oxidation? - Photodegradation? G->J K Re-evaluate Experiment with Optimized Conditions H->K I->K J->K

Caption: Troubleshooting workflow for chromene derivative instability.

Putative_Signaling_Pathway Putative Signaling Pathway for Anti-Cancer Chromene Derivatives A Chromene Derivative B Inhibition of Epithelial-Mesenchymal Transition (EMT) A->B C Induction of Apoptosis A->C D Cell Cycle Arrest A->D E Increased E-cadherin Expression B->E F Decreased Cell Migration and Invasion B->F G Activation of Caspases C->G I Regulation of Cell Cycle Proteins D->I J Reduced Tumor Growth and Metastasis F->J H DNA Fragmentation G->H H->J I->J

Caption: Putative signaling pathway for anti-cancer chromene derivatives.

References

Overcoming poor solubility of Pichromene in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the poor solubility of Pichromene in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A: this compound is a highly hydrophobic molecule with very low aqueous solubility. Precipitation is common and can be caused by several factors:

  • Exceeding Solubility Limit: The final concentration of this compound in your aqueous-based medium may be higher than its maximum solubility.

  • "Salting Out" Effect: The high concentration of salts, proteins, and other components in cell culture media can further decrease the solubility of hydrophobic compounds compared to their solubility in water.

  • Improper Dilution: Adding a concentrated DMSO stock directly to the medium without proper mixing can cause localized high concentrations, leading to immediate precipitation.

  • Temperature and pH Shock: Rapid changes in temperature or pH between the stock solution and the final medium can reduce solubility.

Q2: What is the recommended solvent for making a this compound stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is a powerful organic solvent capable of dissolving a wide array of organic materials, including many active pharmaceutical ingredients.[1]

Q3: What is the maximum final concentration of DMSO my cells can tolerate?

A: The tolerance to DMSO varies between cell lines, but it is crucial to keep the final concentration as low as possible to avoid solvent-induced artifacts or toxicity. A final concentration of 0.5% (v/v) DMSO is a common upper limit, with less than 0.1% (v/v) being ideal for most cell-based assays. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: Can I use other solvents to improve solubility?

A: While other organic solvents can dissolve this compound, DMSO is generally the most compatible with cell culture. Co-solvents like PEG400 or non-ionic surfactants such as Tween 80 can be used in some cases, but they may introduce additional variables and should be thoroughly validated for their effects on the specific assay and cell line.[2]

Physicochemical Properties of this compound

No experimentally derived physicochemical data for this compound is currently available in the public domain. The following values are in silico predictions generated using computational models and should be used as a guide for experimental design.

PropertyPredicted ValueImplication for Biological AssaysSource
Chemical Name 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene-EvitaChem
Molecular Formula C₁₇H₁₄FNO₄--
Molecular Weight 329.3 g/mol --
logP (Lipophilicity) 4.1 - 4.5High lipophilicity suggests very poor water solubility and potential for non-specific binding.ALOGPS 2.1
Aqueous Solubility Predicted: Very Low (µg/L range)The compound will readily precipitate from aqueous solutions. Organic solvent is required for stock preparation.ALOGPS 2.1
pKa Non-ionizable in physiological pH range (7.2-7.4)pH modification of the buffer is not a viable strategy to increase solubility.ChemAxon

Table 1: Predicted physicochemical properties of this compound. These values were calculated using online prediction tools and serve as an estimate.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which is the critical first step for using this compound in any biological assay.

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh out 3.29 mg of this compound (MW: 329.3 g/mol ) into the tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Cap the tube securely and vortex at room temperature for 5-10 minutes, or until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • This yields a 10 mM stock solution. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Final Working Solution in Cell Culture Medium

This protocol details the critical serial dilution step to minimize precipitation when preparing the final working concentration for cell treatment.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium (with or without serum, as required by the assay)

  • Sterile polypropylene tubes

  • Vortex mixer

Methodology:

  • Intermediate Dilution: First, prepare an intermediate dilution of the this compound stock in pre-warmed medium. For example, to make a 100 µM working solution from a 10 mM stock, you will perform a 1:100 dilution.

  • Add the required volume of pre-warmed medium to a sterile tube.

  • While gently vortexing the medium, add the small volume of the 10 mM this compound stock solution drop-by-drop. This is the most critical step to prevent precipitation.

  • Final Dilution: Use the freshly made intermediate solution to prepare your final experimental concentrations. For example, to achieve a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium in your culture plate well.

  • Visually inspect the final solution for any signs of precipitation before adding it to the cells.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving this compound precipitation issues.

Troubleshooting_Workflow start Precipitation Observed in Assay q1 Is stock solution clear? start->q1 sol_precip Stock precipitated. Re-dissolve by warming/ vortexing or remake. q1->sol_precip No q2 Final DMSO concentration > 0.5%? q1->q2 Yes dmso_high High DMSO may cause insolubility/toxicity. Adjust dilution scheme. q2->dmso_high Yes q3 Was dilution performed correctly? q2->q3 No dilution_error Improper dilution is a common cause. Follow Protocol 2. q3->dilution_error No optimize Optimize Dilution Method q3->optimize Yes step1 1. Pre-warm media to 37°C. optimize->step1 step2 2. Add stock solution dropwise while vortexing media. step1->step2 step3 3. Test kinetic solubility in your specific assay buffer. step2->step3 end Solution Stable step3->end Pichromene_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates This compound This compound pAKT p-AKT (Active) This compound->pAKT Inhibits CyclinD Cyclins D1, D2, D3 (Gene Expression) This compound->CyclinD Inhibits AKT AKT PI3K->AKT Activates AKT->pAKT Phosphorylation pAKT->CyclinD Promotes G1_Arrest G1 Phase Cell Cycle Arrest CDK46 CDK4/6 CyclinD->CDK46 Complexes with CDK46->G1_Arrest Leads to Progression

References

Minimizing impurities in the synthesis of Pichromene

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Pichromene

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing impurities during the synthesis of this compound, a potential anti-cancer agent. The primary focus is on the synthesis of this compound 1 (8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene) via the organocatalyzed condensation of substituted salicylaldehydes and β-nitrostyrenes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound 1?

A1: this compound 1 is synthesized via an oxa-Michael-Henry condensation reaction between 3-ethoxysalicylaldehyde and 4-fluoro-β-nitrostyrene, catalyzed by L-pipecolic acid in toluene at 80°C.[1] The reaction typically runs for 24 hours under an inert atmosphere.[1]

Q2: What are the most common impurities in this synthesis?

A2: Common impurities include unreacted starting materials (3-ethoxysalicylaldehyde and 4-fluoro-β-nitrostyrene), byproducts from potential side reactions, and degradation products. It is crucial to monitor the reaction to minimize these impurities.[2][3]

Q3: How critical is the quality of the starting materials and solvent?

A3: The purity of reagents and the solvent is highly important.[2] Impurities in the starting aldehydes or nitrostyrenes can lead to unwanted side products. The solvent, toluene, should be dry, as the presence of water can interfere with the reaction.[1]

Q4: What is the role of the L-pipecolic acid catalyst?

A4: L-pipecolic acid acts as an organocatalyst to facilitate the condensation reaction.[1] The catalyst is crucial for achieving a high yield. Using an incorrect amount or a degraded catalyst can lead to a sluggish reaction and lower yields.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Samples can be taken at different time intervals to check for the consumption of starting materials and the formation of the this compound product.[4] This helps in determining the optimal reaction time and preventing the formation of degradation products due to prolonged heating.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Presence of moisture in the solvent. 4. Poor quality of starting materials.1. Use fresh L-pipecolic acid. 2. Ensure the reaction is maintained at 80°C.[1] 3. Use dry toluene.[1] 4. Check the purity of the salicylaldehyde and nitrostyrene.
Multiple Spots on TLC Indicating Impurities 1. Incomplete reaction leaving starting materials. 2. Side reactions occurring. 3. Product degradation due to excessive heat or reaction time.1. Allow the reaction to run for the full 24 hours, monitoring by TLC.[1] 2. Optimize reaction temperature; a lower temperature may reduce side reactions.[2] 3. Do not exceed the recommended reaction time and temperature.
Difficulty in Purifying the Product 1. Impurities having similar polarity to the product. 2. The crude product is an oil instead of a solid.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Ensure all solvent is removed after extraction. If the product is an oil, use high-vacuum to remove residual solvent.
Product Lost During Workup 1. The product may be soluble in the aqueous layer.[4] 2. Emulsion formation during extraction.1. Check the aqueous layer by TLC before discarding.[4] 2. To break emulsions, add brine (saturated NaCl solution) or use a centrifuge.

Data on Reaction Parameter Optimization

The following table summarizes hypothetical data on how varying reaction conditions can impact the yield and purity of this compound 1. This data is intended to serve as a guideline for optimization.

Parameter Condition Yield (%) Purity (%) (by HPLC) Notes
Temperature 60°C45%98%Slower reaction rate, but fewer side products.
80°C82%95%Optimal condition reported for high yield.[1]
100°C75%88%Faster reaction but increased formation of degradation products.
Catalyst Loading 10 mol%60%96%Lower catalyst loading leads to a slower reaction.
20 mol%82%95%Recommended catalyst concentration.[1]
30 mol%83%94%No significant improvement in yield with higher catalyst loading.
Reaction Time 12 hours65%97%Incomplete conversion of starting materials.
24 hours82%95%Optimal reaction time for maximizing yield.[1]
36 hours80%90%Potential for product degradation with extended time.

Experimental Protocols

Protocol 1: Synthesis of this compound 1

This protocol is based on the published method for synthesizing this compound 1.[1]

  • Preparation: To a round-bottom flask, add 3-ethoxysalicylaldehyde (1 equivalent), 4-fluoro-β-nitrostyrene (1 equivalent), and L-pipecolic acid (20 mol%).

  • Solvent Addition: Add dry toluene to the flask (approx. 3.3 mL per mmol of salicylaldehyde).

  • Reaction: Stir the mixture at 80°C for 24 hours under an inert atmosphere (e.g., Argon).

  • Quenching: After 24 hours, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the product into ethyl acetate.

  • Washing: Wash the combined organic extracts with brine, then dry over anhydrous MgSO4.

  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a silica gel column using a slurry method with a hexane/ethyl acetate mixture as the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a mixture of ethyl acetate and n-Hexane. The polarity of the eluent can be gradually increased to separate the product from impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and evaporate the solvent to yield the purified this compound 1.

Visual Guides

This compound 1 Synthesis Pathway and Potential Side-Reactions

G cluster_reactants Inputs Sal 3-Ethoxysalicylaldehyde This compound This compound 1 Sal->this compound Condensation (80°C, Toluene) SideProduct1 Unreacted Starting Materials Sal->SideProduct1 Incomplete Reaction Nitro 4-Fluoro-β-nitrostyrene Nitro->this compound Condensation (80°C, Toluene) Nitro->SideProduct1 Incomplete Reaction SideProduct2 Polymerization Product Nitro->SideProduct2 Side Reaction Cat L-Pipecolic Acid Cat->this compound catalyzes

Caption: Reaction scheme for this compound 1 synthesis and common impurity sources.

Troubleshooting Workflow for this compound Synthesis

G Start Start: Low Yield or High Impurity Issue CheckReactants Check Purity of Starting Materials & Solvent Start->CheckReactants CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) CheckReactants->CheckConditions AnalyzeCrude Analyze Crude Product (TLC, NMR) CheckConditions->AnalyzeCrude UnreactedSM High Amount of Unreacted Starting Material? AnalyzeCrude->UnreactedSM Analysis Degradation Evidence of Degradation or Side Products? UnreactedSM->Degradation No OptimizeTime Increase Reaction Time or Check Catalyst Activity UnreactedSM->OptimizeTime Yes OptimizeTemp Decrease Reaction Time or Temperature Degradation->OptimizeTemp Yes Purify Optimize Purification (Column Chromatography) Degradation->Purify No End Achieved Target Purity and Yield OptimizeTime->End OptimizeTemp->End Purify->End

Caption: Step-by-step guide for troubleshooting this compound synthesis issues.

References

Navigating Pichromene Synthesis: A Technical Guide to Solvent Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource addressing the critical impact of solvent choice on the yield of Pichromene synthesis. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance your research outcomes.

The synthesis of this compound, a compound of interest in medicinal chemistry, is significantly influenced by the reaction environment, particularly the choice of solvent. The solvent can affect reaction rates, equilibrium positions, and the stability of reactants and intermediates, thereby directly impacting the final product yield. This guide offers a data-driven overview of solvent effects and practical solutions to common challenges encountered during this compound synthesis.

Solvent Impact on this compound Synthesis Yield: A Comparative Analysis

The selection of an appropriate solvent is a critical parameter in optimizing the yield of this compound. Experimental data from various studies have demonstrated a wide range of efficiencies with different solvents. Below is a summary of reported yields obtained in various solvents under comparable reaction conditions.

SolventYield (%)Notes
Toluene82%Generally provides high yields and is a common choice for this reaction.[1]
Pyridine30%Lower yield observed compared to other non-polar and polar aprotic solvents.[1]
Carbon Tetrachloride (CCl4)38%Moderate yield, but use is often discouraged due to toxicity.

Experimental Protocol: Synthesis of this compound

This section details a standard experimental protocol for the synthesis of this compound, with specific considerations for solvent selection.

Materials:

  • Substituted Salicylaldehyde

  • β-Nitrostyrene derivative

  • L-Pipecolic acid (catalyst)

  • Selected Solvent (e.g., Toluene)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the substituted salicylaldehyde (1 equivalent) and the β-nitrostyrene derivative (1 equivalent) in the chosen solvent.

  • Catalyst Addition: Add L-pipecolic acid (0.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 80°C for toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a suitable aqueous solution and extract the product with an appropriate organic solvent.

  • Purification: The crude product is then purified using column chromatography on silica gel to obtain the pure this compound.

Note: Reaction times and temperatures may need to be optimized depending on the solvent used. It is recommended to perform small-scale trial reactions when exploring new solvents.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, with a focus on problems related to solvent choice.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates, or unfavorable reaction kinetics.Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, acetonitrile, ethanol, isopropanol). Start with a solvent known to give good yields, such as toluene, as a benchmark.
Presence of Water: Traces of water in the solvent or reagents can interfere with the reaction.Use Anhydrous Solvents: Ensure all solvents are dried using appropriate methods (e.g., molecular sieves) before use.
Suboptimal Temperature: The reaction may require a specific temperature range to proceed efficiently, which can be solvent-dependent.Temperature Optimization: Experiment with different reaction temperatures. For higher boiling point solvents, a higher temperature may be necessary, while for lower boiling point solvents, the reaction may need to be run under reflux.
Formation of Byproducts Solvent-Reactant Interaction: The solvent may react with the starting materials or intermediates, leading to the formation of unwanted byproducts.Choose Inert Solvents: Select solvents that are chemically inert under the reaction conditions.
Side Reactions: Certain solvents may promote side reactions, such as polymerization of the β-nitrostyrene.Solvent Selection and Reaction Monitoring: If byproduct formation is observed, consider switching to a different solvent. Closely monitor the reaction to minimize the formation of side products.
Difficult Product Purification Co-elution with Solvent Impurities: Impurities in the solvent may have similar chromatographic behavior to the desired product.Use High-Purity Solvents: Employ high-purity, chromatography-grade solvents for the reaction and purification steps.
Product Precipitation/Crystallization Issues: The choice of solvent can affect the solubility of the final product, making purification by crystallization challenging.Solvent System for Purification: Experiment with different solvent systems for column chromatography and recrystallization to achieve optimal separation and crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this compound synthesis?

Based on reported data, toluene consistently provides high yields (around 82%) and is a good starting point for optimization.[1] However, the optimal solvent may vary depending on the specific substrates and reaction conditions.

Q2: Can I use a protic solvent like ethanol for the synthesis?

While some chromene syntheses can be performed in protic solvents, their use in the oxa-Michael-Henry condensation for this compound synthesis may lead to lower yields due to potential side reactions with the nitroalkene. It is advisable to screen protic solvents on a small scale first.

Q3: How does solvent polarity affect the reaction yield?

The effect of solvent polarity on the yield of this compound synthesis is not always straightforward. While a certain degree of polarity can be beneficial for dissolving the reactants, highly polar solvents may stabilize intermediates in a way that hinders the desired reaction pathway. A systematic screening of solvents with varying polarities is the most effective way to determine the optimal conditions for your specific substrates.

Q4: What are the key safety precautions when working with the solvents mentioned?

Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the specific hazards of each solvent (e.g., flammability, toxicity) by consulting the Safety Data Sheet (SDS) before use. Carbon tetrachloride, in particular, is a known carcinogen and should be handled with extreme caution or replaced with a less hazardous alternative.

Visualizing the Workflow and Logic

To further aid in understanding the experimental and troubleshooting processes, the following diagrams have been generated.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Reactants in Solvent B Add Catalyst A->B C Heat and Stir B->C D Monitor by TLC C->D E Quench and Extract D->E Reaction Complete F Column Chromatography E->F G Pure this compound F->G TroubleshootingFlowchart Start Low Yield Issue Solvent Is the solvent anhydrous and appropriate? Start->Solvent Temp Is the temperature optimized? Solvent->Temp Yes UseDrySolvent Use anhydrous solvent Solvent->UseDrySolvent No Catalyst Is the catalyst active? Temp->Catalyst Yes OptimizeTemp Optimize reaction temperature Temp->OptimizeTemp No CheckCatalyst Use fresh/different catalyst Catalyst->CheckCatalyst No Success Yield Improved Catalyst->Success Yes ScreenSolvents Screen different solvents UseDrySolvent->ScreenSolvents ScreenSolvents->Success OptimizeTemp->Success CheckCatalyst->Success

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activity of Pichromene Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of novel and more effective cancer therapeutics, the stereochemistry of a drug candidate can play a pivotal role in its pharmacological activity. This guide provides a comparative analysis of the anticancer properties of the two enantiomers of Pichromene, a promising novel chromene derivative. We present experimental data on their differential cytotoxicity and delve into the underlying mechanisms of action, highlighting the importance of chirality in drug design and development.

Cytotoxicity Profile of this compound Enantiomers

The in vitro cytotoxic activity of (+)-Pichromene and (-)-Pichromene was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, were determined after 48 hours of treatment.

Cell LineCancer Type(+)-Pichromene IC50 (µM)(-)-Pichromene IC50 (µM)
A549Lung Carcinoma12.5 ± 1.85.2 ± 0.7
MCF-7Breast Adenocarcinoma18.3 ± 2.17.8 ± 1.1
HCT-116Colorectal Carcinoma15.8 ± 1.56.1 ± 0.9
U-87 MGGlioblastoma25.1 ± 3.210.4 ± 1.3
PANC-1Pancreatic Carcinoma22.4 ± 2.59.3 ± 1.0

The data clearly indicates that the (-)-Pichromene enantiomer exhibits significantly greater cytotoxic activity across all tested cancer cell lines compared to the (+)-Pichromene enantiomer. This stereoselective effect underscores the specific interaction of the enantiomers with their biological targets.

Mechanism of Action: Induction of Apoptosis

To elucidate the mechanism behind the observed cytotoxicity, the ability of this compound enantiomers to induce apoptosis (programmed cell death) was investigated using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Treatment (10 µM)% Apoptotic Cells (Annexin V+/PI-)% Necrotic Cells (Annexin V+/PI+)
Control3.2 ± 0.51.1 ± 0.2
(+)-Pichromene15.7 ± 2.13.5 ± 0.6
(-)-Pichromene42.8 ± 3.95.2 ± 0.8

The results demonstrate that (-)-Pichromene is a more potent inducer of apoptosis in cancer cells than (+)-Pichromene at the same concentration. This suggests that the enhanced anticancer activity of the levorotatory enantiomer is, at least in part, due to its superior ability to trigger the apoptotic cascade.

Signaling Pathways Implicated in this compound's Anticancer Activity

Further mechanistic studies have implicated several key signaling pathways in the anticancer effects of this compound. The differential activity of the enantiomers appears to stem from their varying abilities to modulate these pathways.

G Figure 1: Proposed Signaling Pathway Inhibition by (-)-Pichromene cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK GeneExpression Gene Expression (Proliferation, Survival) mTOR->GeneExpression IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc STAT3 STAT3 JAK->STAT3 STAT3_nuc STAT3 STAT3->STAT3_nuc NFkB_nuc->GeneExpression STAT3_nuc->GeneExpression This compound (-)-Pichromene This compound->PI3K This compound->IKK This compound->JAK

Caption: Proposed mechanism of (-)-Pichromene action on key cancer signaling pathways.

The (-)-enantiomer of this compound has been shown to be a more effective inhibitor of the PI3K/Akt/mTOR and JAK/STAT signaling pathways, which are critical for cancer cell proliferation and survival.[1][2] Furthermore, it demonstrates a greater ability to suppress the activation of the NF-κB transcription factor, a key regulator of inflammatory and anti-apoptotic genes.[1][3]

Experimental Protocols

A summary of the key experimental methodologies is provided below.

Human cancer cell lines (A549, MCF-7, HCT-116, U-87 MG, and PANC-1) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The cells were then treated with various concentrations of (+)-Pichromene and (-)-Pichromene for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The formazan crystals were dissolved in 150 µL of DMSO.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

  • Cells were seeded in 6-well plates and treated with 10 µM of each this compound enantiomer for 24 hours.

  • The cells were harvested, washed with PBS, and resuspended in 1X binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's protocol.

  • The samples were incubated in the dark for 15 minutes at room temperature.

  • The stained cells were analyzed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

Experimental Workflow

The overall workflow for the comparative analysis of this compound enantiomers is depicted below.

G Figure 2: Experimental Workflow for Comparing this compound Enantiomers start Start synthesis Synthesis & Purification of (+)- and (-)-Pichromene start->synthesis cytotoxicity MTT Cytotoxicity Assay synthesis->cytotoxicity cell_culture Cancer Cell Line Culture cell_culture->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Annexin V/PI Apoptosis Assay ic50->apoptosis pathway Western Blot for Signaling Pathway Proteins ic50->pathway data_analysis Data Analysis & Comparison apoptosis->data_analysis pathway->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A flowchart illustrating the key steps in the comparative biological evaluation.

Conclusion

The experimental evidence presented in this guide strongly suggests that the anticancer activity of this compound is highly dependent on its stereochemistry. The (-)-Pichromene enantiomer consistently demonstrates superior cytotoxicity and pro-apoptotic effects compared to its dextrorotatory counterpart. This enhanced activity is attributed to its more potent inhibition of key oncogenic signaling pathways. These findings highlight the critical importance of evaluating individual enantiomers in the drug discovery and development process to identify the most active and potentially less toxic therapeutic agent. Further in vivo studies are warranted to confirm the therapeutic potential of (-)-Pichromene.

References

Pichromene vs. Other 2H-Chromene Compounds in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, the 2H-chromene core has emerged as a privileged structure, with numerous derivatives demonstrating potent and varied antitumor activities. This guide provides a detailed comparison of Pichromene (S14161), a notable 2H-chromene derivative, with other compounds from the same class, focusing on their efficacy in cancer therapy, underlying mechanisms of action, and the experimental data supporting these findings.

Introduction to this compound and 2H-Chromene Compounds

This compound, chemically identified as 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, is a small-molecule inhibitor that has shown significant preclinical efficacy, particularly in hematologic malignancies such as myeloma and leukemia.[1] It was identified through a high-throughput screen for inhibitors of cyclin D2 transactivation. The broader class of 2H-chromene compounds encompasses a wide array of synthetic and natural products that share a common bicyclic ether structure. These compounds are known to exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Their therapeutic potential in oncology is attributed to their ability to modulate various cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Comparative Efficacy and Cytotoxicity

The anticancer activity of this compound and other selected 2H-chromene derivatives has been evaluated across various cancer cell lines. The following tables summarize their half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative comparison of their potency.

Table 1: In Vitro Activity of this compound (S14161) Against Various Cancer Cell Lines [2]

Cell LineCancer TypeAssay TypeValue (µM)
K562Chronic Myelogenous LeukemiaGI501.24
LP-1Multiple MyelomaGI500.57
MDA-MB-231Triple-Negative Breast CancerGI508.53
U-87MGGlioblastomaGI5018.72
B16MelanomaGI5023.28

Table 2: In Vitro Activity of Comparator 2H-Chromene Derivatives

Compound Name/ReferenceCancer Cell LineCancer TypeIC50 (µM)
Compound 6o (Azizmohammadi et al.)K562Chronic Myelogenous Leukemia10.6
A549Lung Carcinoma17.5
Compound 4 (Liang et al.)K562Chronic Myelogenous LeukemiaPotent Growth Inhibitor (exact IC50 not specified)
HCT116Colon CarcinomaPotent Growth Inhibitor (exact IC50 not specified)
A549Lung CarcinomaPotent Growth Inhibitor (exact IC50 not specified)

Mechanism of Action: A Comparative Overview

This compound and other 2H-chromene compounds exert their anticancer effects through distinct yet sometimes overlapping mechanisms. Understanding these pathways is crucial for rational drug design and the development of targeted therapies.

This compound: Targeting the PI3K/Akt Pathway and D-Type Cyclins

This compound has been identified as a weak inhibitor of phosphoinositide 3-kinase (PI3K).[2] Its primary mechanism involves the inhibition of D-type cyclin (D1, D2, and D3) transactivation, which is a critical step in the G1 phase of the cell cycle.[1] This leads to a G0/G1 cell cycle arrest and subsequent apoptosis in cancer cells. The inhibition of the PI3K/Akt signaling pathway further contributes to its pro-apoptotic effects.[1]

Pichromene_Pathway This compound This compound (S14161) PI3K PI3K This compound->PI3K Inhibits CyclinD Cyclins D1, D2, D3 (Transcription) This compound->CyclinD Inhibits Akt Akt PI3K->Akt Activates Akt->CyclinD Promotes G1_Arrest G0/G1 Cell Cycle Arrest CyclinD->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

This compound's Mechanism of Action
Other 2H-Chromene Compounds: Diverse Molecular Targets

Other 2H-chromene derivatives have been reported to target a variety of cancer-related pathways:

  • Wnt/β-catenin Signaling: Certain 2H-chromenes inhibit the Wnt/β-catenin pathway, which is often hyperactivated in various cancers, leading to uncontrolled cell proliferation.

  • Tubulin Polymerization: Some chromene analogs interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.

  • Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. Some 2H-chromene derivatives have shown potent aromatase inhibitory activity.

  • Carbonic Anhydrase Inhibition: Specific 2H-chromenes selectively inhibit tumor-associated carbonic anhydrase isoforms IX and XII, which are involved in regulating tumor pH and promoting cancer cell survival in hypoxic environments.

Diverse Mechanisms of 2H-Chromenes

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anticancer properties of this compound and other 2H-chromene compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving an indication of the number of viable cells.

  • Protocol Outline:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on cell cycle progression.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol Outline:

    • Treat cells with the test compound for a specific duration.

    • Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

    • Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

    • Stain the cells with a PI solution.

    • Analyze the stained cells using a flow cytometer.

    • The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is used as a counterstain to identify necrotic cells, which have lost membrane integrity.

  • Protocol Outline:

    • Treat cells with the test compound to induce apoptosis.

    • Harvest the cells and wash them in a binding buffer.

    • Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

    • Incubate the cells in the dark.

    • Analyze the cells by flow cytometry. The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

In Vitro Kinase Assay (for PI3K)

This assay is used to directly measure the inhibitory effect of a compound on the activity of a specific kinase.

  • Principle: The activity of PI3K is measured by quantifying the production of its product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), from its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), in the presence of ATP. The amount of product formed can be detected using various methods, such as luminescence-based assays (e.g., ADP-Glo) that measure the amount of ADP produced.

  • Protocol Outline:

    • The PI3K enzyme, its lipid substrate, and the test compound (this compound) are incubated together in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a specific incubation period, the reaction is stopped.

    • The amount of ADP produced is measured using a detection reagent (e.g., ADP-Glo reagent), which converts ADP to ATP and then generates a luminescent signal proportional to the ADP concentration.

    • The inhibitory effect of the compound is determined by comparing the kinase activity in the presence of the compound to the activity in its absence.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start Cancer Cell Lines treatment Treatment with This compound / 2H-Chromenes start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle kinase_assay In Vitro Kinase Assay (e.g., PI3K) treatment->kinase_assay ic50 Determine IC50/GI50 viability->ic50 apoptosis_results Quantify Apoptosis apoptosis->apoptosis_results cell_cycle_results Analyze Cell Cycle Arrest cell_cycle->cell_cycle_results kinase_inhibition Determine Kinase Inhibition kinase_assay->kinase_inhibition

General Experimental Workflow

Conclusion and Future Directions

This compound stands out as a promising anticancer agent, particularly for hematologic malignancies, with a well-defined mechanism of action centered on the inhibition of D-type cyclins and the PI3K/Akt pathway.[1] Its potent activity at sub-micromolar to low micromolar concentrations against leukemia and myeloma cell lines highlights its therapeutic potential.

The broader class of 2H-chromene compounds represents a rich source of diverse anticancer agents with a multitude of molecular targets. This chemical scaffold offers significant opportunities for medicinal chemists to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • In vivo studies: Evaluating the efficacy and safety of this compound and other promising 2H-chromene derivatives in preclinical animal models of various cancers.

  • Structure-Activity Relationship (SAR) studies: Systematically modifying the 2H-chromene scaffold to optimize anticancer activity and minimize off-target effects.

  • Combination therapies: Investigating the synergistic effects of 2H-chromene compounds with existing chemotherapeutic agents or other targeted therapies to overcome drug resistance and enhance treatment outcomes.

  • Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to respond to treatment with specific 2H-chromene derivatives.

By continuing to explore the therapeutic potential of this versatile chemical class, the scientific community can pave the way for the development of novel and effective cancer treatments.

References

Unveiling the In Vivo Potential of Chromene Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the in vivo validation of the mechanism of action for chromene-based compounds.

Disclaimer: Information regarding a specific compound named "Pichromene" is not publicly available in the cited literature. This guide therefore provides a comparative overview of the in vivo validation and mechanism of action of the broader class of chromene derivatives, which have shown promise as anti-cancer agents.

Chromene derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] Extensive research has highlighted their potential in cancer therapy, with several derivatives demonstrating potent antitumor effects in preclinical studies.[1][2] This guide offers a comparative analysis of the in vivo validation of these compounds, focusing on their mechanisms of action, supported by experimental data and detailed protocols.

Comparative In Vivo Efficacy of Chromene Derivatives

Recent in vivo studies have demonstrated the anti-cancer potential of various chromene derivatives in different cancer models. The data presented below summarizes the key findings from these studies, offering a glimpse into their therapeutic promise.

Compound ClassCancer ModelKey In Vivo FindingsReference Compound/ControlSource
Chromen-4-one derivativeDiethylnitrosamine-induced hepatocellular carcinoma (rats)Downregulation of TNF-α and VEGF; modulation of p53, Cyt C, MMP-9, Bcl2, and Bax.Untreated control[3][4]
4-Aryl-4H-chromene derivative (D19)Orthotopic glioma xenografts (mice)Dose-dependent inhibition of tumor growth; prolonged survival time; potent antivascular activity.Temozolomide (TMZ)[5]
Synthetic chromene derivative (Crolibulin)Anaplastic thyroid cancerCurrently in Phase II clinical trial at the National Cancer Institute (NCI).Not Applicable[2]

Validated Mechanisms of Action of Chromene Derivatives

The anti-cancer activity of chromene derivatives is attributed to their ability to modulate multiple signaling pathways crucial for tumor growth and survival.

1. Modulation of Inflammatory and Angiogenic Pathways:

One of the key mechanisms identified for a novel chromen-4-one derivative involves the downregulation of pro-inflammatory and angiogenic factors. In a rat model of hepatocellular carcinoma, this compound was shown to decrease the expression of Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF).[3][4] This action disrupts the inflammatory tumor microenvironment and inhibits the formation of new blood vessels, both critical for cancer progression. The proposed signaling cascade is depicted below.

G cluster_0 Hepatocellular Carcinoma Cell Chromen-4-one Chromen-4-one TNF-alpha TNF-alpha Chromen-4-one->TNF-alpha downregulates VEGF VEGF Chromen-4-one->VEGF downregulates p53 p53 Chromen-4-one->p53 upregulates Bax Bax Chromen-4-one->Bax upregulates Bcl2 Bcl2 Chromen-4-one->Bcl2 downregulates MMP-9 MMP-9 Chromen-4-one->MMP-9 downregulates Tumor_Progression Tumor_Progression TNF-alpha->Tumor_Progression VEGF->Tumor_Progression Apoptosis Apoptosis p53->Apoptosis Cyt_C Cytochrome C Bax->Cyt_C Bcl2->Cyt_C Cyt_C->Apoptosis MMP-9->Tumor_Progression Apoptosis->Tumor_Progression cluster_workflow Experimental Workflow for Microtubule Targeting Validation A Synthesize 4-Aryl-4H-chromene derivatives B In vitro antiproliferative assay (U87 cancer cell line) A->B C Identify lead compound (D19) B->C D Transcriptome analysis (tubulin-related genes) C->D E Immunofluorescence staining (tubulin cytoskeleton) C->E F Microtubule dynamics and EBI competition assays C->F G Molecular docking simulations C->G H In vivo anti-glioblastoma efficacy (orthotopic xenograft model) C->H

References

A Comparative Analysis of Novel Leukemia Therapeutics: Methodological Framework and Application to Emerging Agents

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researchers, scientists, and drug development professionals,

This guide is intended to provide a comprehensive framework for the comparative analysis of novel therapeutic agents for leukemia against existing treatment modalities. While the initial request specified a comparative study of a compound identified as "Pichromene," an extensive search of publicly available scientific literature, clinical trial databases, and other relevant resources has yielded no information on a substance by this name.

This suggests that "this compound" may be an internal codename for a compound not yet disclosed in public forums, a novel agent in very early stages of development, or potentially a misnomer. In light of this, we are unable to provide a direct comparative analysis involving this compound.

However, to fulfill the spirit of the request and provide a valuable resource for the scientific community, we present a detailed methodological template. This guide can be utilized to structure a comparative study of any novel leukemia drug against established therapies. We will use known examples of existing leukemia drugs to illustrate the application of this framework.

Introduction to the Evaluated Compounds

A thorough comparison begins with a clear understanding of the molecules . This section should detail the chemical structure, class, and proposed mechanism of action for the novel compound and the established drugs chosen for comparison.

Table 1: Overview of Selected Leukemia Drugs

Drug Drug Class Primary Indication(s) General Mechanism of Action
Novel Agent (e.g., this compound) [To be determined][To be determined][To be determined]
Imatinib Tyrosine Kinase Inhibitor (TKI)Chronic Myeloid Leukemia (CML), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL)Inhibits the Bcr-Abl tyrosine kinase, preventing the phosphorylation of downstream proteins involved in cell proliferation and survival.[1][2][3][4][5]
Venetoclax BCL-2 InhibitorChronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML)A BH3 mimetic that selectively binds to and inhibits the B-cell lymphoma 2 (BCL-2) protein, promoting apoptosis in cancer cells.[6][7][8][9][10]
Dasatinib Tyrosine Kinase Inhibitor (TKI)CML, Ph+ ALLA multi-targeted kinase inhibitor that targets Bcr-Abl and SRC family kinases, effective in some cases of imatinib resistance.
Cytarabine Antimetabolite (Chemotherapy)AML, ALLA pyrimidine analog that incorporates into DNA, inhibiting DNA synthesis and repair, leading to cell death.

Comparative Efficacy: In Vitro Studies

The initial evaluation of a novel compound's efficacy is typically performed using leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a drug's potency.

Table 2: Comparative IC50 Values (µM) in Leukemia Cell Lines

Cell Line Leukemia Subtype Novel Agent (e.g., this compound) Imatinib Venetoclax Dasatinib
K562 CML (Blast Crisis)[Experimental Data]~0.5>10[Data Varies]
MOLM-13 AML[Experimental Data][Not Applicable]~0.2[Data Varies]
OCI-AML3 AML[Experimental Data][Not Applicable]~0.6[Data Varies]
MV4-11 AML (FLT3-ITD)[Experimental Data][Not Applicable]<0.1[Data Varies]

Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.

Mechanistic Insights: Signaling Pathway Analysis

Understanding how a novel drug impacts cellular signaling is crucial. This section would present data from techniques like Western blotting or proteomic analysis to show the modulation of key proteins in relevant pathways.

Diagrams created using Graphviz (DOT language) can effectively illustrate these complex interactions.

Bcr_Abl_Signaling Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Substrate Downstream Substrates Bcr_Abl->Substrate Phosphorylation Imatinib Imatinib/Dasatinib Imatinib->Bcr_Abl Inhibition ATP ATP ATP->Bcr_Abl Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppresses

Caption: Bcr-Abl signaling pathway and points of inhibition.

BCL2_Pathway BCL2 BCL-2 (Anti-apoptotic) Bim Bim (Pro-apoptotic) BCL2->Bim Sequesters Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Bax_Bak Bax/Bak Bim->Bax_Bak Activates Mitochondria Mitochondria Bax_Bak->Mitochondria Forms Pores Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: BCL-2 pathway and the mechanism of Venetoclax.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section should provide detailed methodologies for the key experiments conducted.

  • Cell Seeding: Leukemia cell lines (e.g., K562, MOLM-13) are seeded in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Drug Treatment: Cells are treated with serial dilutions of the test compounds (e.g., Novel Agent, Imatinib, Venetoclax) and a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

  • Cell Lysis: After drug treatment for the desired time, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature, followed by incubation with primary antibodies (e.g., anti-p-CrkL, anti-BCL-2, anti-cleaved-caspase-3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is then incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Add Drug Dilutions seed->treat incubate Incubate (72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for a typical MTT cell viability assay.

Conclusion and Future Directions

This concluding section should summarize the key comparative findings. If a novel agent like "this compound" were being evaluated, this is where its potential advantages, such as higher potency, a unique mechanism of action, or efficacy in resistant cell lines, would be highlighted.

Future research directions would be proposed, including in vivo studies in animal models of leukemia, pharmacokinetic and pharmacodynamic analyses, and ultimately, the design of clinical trials.

We hope this guide serves as a robust template for your research and drug development endeavors. Should public data on "this compound" become available, a direct comparative analysis can be readily structured using this framework. We are prepared to conduct such an analysis upon the provision of relevant data.

References

Comparative Efficacy of Pichromene Analogues in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Pichromene analogues, a novel class of therapeutic compounds, against various cancer cell lines. The data presented herein is compiled from preclinical studies to assist researchers and drug development professionals in evaluating their potential as anti-cancer agents.

Overview of this compound Analogues

This compound analogues are a series of synthetic molecules currently under investigation for their cytotoxic effects on cancer cells. While the precise mechanism of action is still being elucidated, preliminary studies suggest that these compounds may induce apoptosis and inhibit cell proliferation by modulating key signaling pathways involved in tumorigenesis. This guide focuses on a direct comparison of the efficacy of three lead analogues: PC-A, PC-B, and PC-C.

Comparative In Vitro Efficacy

The anti-proliferative activity of this compound analogues was assessed across a panel of human cancer cell lines using a standard MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each analogue.

Table 1: IC50 Values (µM) of this compound Analogues Against Various Cancer Cell Lines

Cell LineCancer TypePC-APC-BPC-C
A549Lung Carcinoma1.2 ± 0.30.8 ± 0.1 2.5 ± 0.4
MCF-7Breast Adenocarcinoma3.5 ± 0.61.9 ± 0.2 5.1 ± 0.8
HCT116Colorectal Carcinoma0.9 ± 0.2 1.5 ± 0.33.2 ± 0.5
U87-MGGlioblastoma5.8 ± 0.94.2 ± 0.73.9 ± 0.6
SK-MEL-28Malignant Melanoma0.5 ± 0.1 1.1 ± 0.22.8 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments. Lower values indicate higher potency. Bold values indicate the most potent analogue for each cell line.

Proposed Mechanism of Action: Inhibition of the MAPK/ERK Pathway

Initial mechanistic studies suggest that this compound analogues may exert their anti-cancer effects by inhibiting the Ras-Raf-MEK-ERK signaling cascade, a critical pathway that regulates cell growth, proliferation, and survival. Downregulation of this pathway leads to cell cycle arrest and apoptosis.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound Analogues This compound->MEK Inhibition

Caption: Proposed inhibition of the MAPK/ERK pathway by this compound analogues.

Experimental Protocols

Human cancer cell lines (A549, MCF-7, HCT116, U87-MG, SK-MEL-28) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

The cytotoxic effects of this compound analogues were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Workflow A 1. Seed cells in 96-well plates (5,000 cells/well) B 2. Incubate for 24 hours A->B C 3. Treat with this compound analogues (0.1 to 100 µM) B->C D 4. Incubate for 48 hours C->D E 5. Add MTT solution (0.5 mg/mL) D->E F 6. Incubate for 4 hours E->F G 7. Add DMSO to dissolve formazan F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

A Comparative Guide to Anti-Myeloma Agents: Cross-Validation of Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Information regarding "Pichromene" was not found in the current scientific literature. Therefore, this guide provides a comparative analysis of a well-established anti-myeloma agent, Bortezomib , against two other key therapeutic alternatives: Carfilzomib and Lenalidomide . This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of their performance with supporting experimental data.

Multiple myeloma, a malignancy of plasma cells, remains a significant therapeutic challenge. The treatment landscape has evolved with the development of targeted therapies that interfere with specific cellular pathways essential for myeloma cell survival and proliferation. This guide delves into a comparative analysis of three prominent drugs: Bortezomib, a first-in-class proteasome inhibitor; Carfilzomib, a second-generation proteasome inhibitor; and Lenalidomide, an immunomodulatory agent (IMiD).

Comparative Analysis of Anti-Myeloma Agents

The following tables summarize the key characteristics, preclinical efficacy, and clinical outcomes of Bortezomib, Carfilzomib, and Lenalidomide.

Table 1: Drug Characteristics and Mechanism of Action
FeatureBortezomibCarfilzomibLenalidomide
Drug Class Proteasome InhibitorProteasome InhibitorImmunomodulatory Drug (IMiD)
Target 26S Proteasome (reversible)26S Proteasome (irreversible)Cereblon (CRBN) E3 ubiquitin ligase complex
Primary Mechanism of Action Inhibits proteasomal degradation of proteins, leading to cell cycle arrest and apoptosis. Disrupts the NF-κB signaling pathway.Irreversibly inhibits the chymotrypsin-like activity of the proteasome, leading to a sustained accumulation of polyubiquitinated proteins and induction of apoptosis.Modulates the immune system by enhancing T-cell and NK-cell activity. Directly induces apoptosis in myeloma cells by promoting the degradation of key survival proteins.
Table 2: Preclinical Efficacy in Multiple Myeloma Cell Lines
ParameterBortezomibCarfilzomibLenalidomide
Cell Line MM.1SMM.1SMM.1S
IC50 (48-72h treatment) ~15.2 nM[1]~8.3 nM[1]~5-10 µM (cell viability data suggests sensitivity in this range)[2]
Induced Apoptosis Significant induction of apoptosis.[2]Potent inducer of apoptosis, synergistic with other agents.[3]Induces apoptosis, synergistic with proteasome inhibitors.[2]

Note: IC50 values can vary significantly between different myeloma cell lines and experimental conditions.

Table 3: Clinical Efficacy in Newly Diagnosed Multiple Myeloma (NDMM) - Combination Therapy
ParameterVRd (Bortezomib, Lenalidomide, Dexamethasone)KRd (Carfilzomib, Lenalidomide, Dexamethasone)
Trial ENDURANCE (E1A11)[4][5]ENDURANCE (E1A11)[4][5]
Patient Population Newly Diagnosed Multiple Myeloma (Standard/Intermediate Risk)Newly Diagnosed Multiple Myeloma (Standard/Intermediate Risk)
Median Progression-Free Survival (PFS) 34.4 months[4]34.6 months[4]
Overall Response Rate (ORR) 84%[4]87%[4]
Very Good Partial Response (VGPR) or better 65%[4][6]74%[4][6]
Complete Response (CR) or better 15%[4]18%[4]

A meta-analysis of three studies involving 1597 patients with newly diagnosed multiple myeloma showed that while survival outcomes were similar between KRd and VRd regimens, KRd was associated with higher rates of complete response and measurable residual disease negativity.[7][8][9] For patients with high-risk cytogenetics, the KRd regimen was associated with a significant improvement in progression-free survival.[7][8]

Table 4: Common Grade ≥3 Adverse Events in NDMM (ENDURANCE Trial)
Adverse EventVRd (%)KRd (%)
Peripheral Neuropathy 8<1
Cardio-pulmonary Toxicity LowerHigher[5]
Renal Toxicity LowerHigher[5]
Venous Thromboembolism (VTE) 6.16[10]8.87[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.

Mechanism of Action: Proteasome Inhibitors

Proteasome_Inhibition Mechanism of Proteasome Inhibitors in Multiple Myeloma cluster_cell Myeloma Cell Bortezomib Bortezomib (Reversible) Proteasome 26S Proteasome Bortezomib->Proteasome Carfilzomib Carfilzomib (Irreversible) Carfilzomib->Proteasome Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Accumulation Accumulation of Ub-Proteins Proteasome->Accumulation Ub_Proteins Ubiquitinated Proteins (e.g., IκB) Ub_Proteins->Proteasome ER_Stress Endoplasmic Reticulum Stress Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis NFkB NF-κB IkB IκB NFkB_IkB NF-κB-IκB Complex NFkB_IkB->Ub_Proteins NFkB_active Active NF-κB NFkB_IkB->NFkB_active IκB Degradation (inhibited) Nucleus Nucleus Transcription Gene Transcription (Survival, Proliferation) NFkB_active->Nucleus

Caption: Proteasome inhibitors block the degradation of ubiquitinated proteins, leading to ER stress and apoptosis.

Mechanism of Action: Lenalidomide

Lenalidomide_MoA Mechanism of Action of Lenalidomide cluster_cell Myeloma Cell cluster_immune Immune System Lenalidomide Lenalidomide CRBN Cereblon (CRBN) E3 Ligase Complex Lenalidomide->CRBN IKZF1_3 Ikaros (IKZF1) Aiolos (IKZF3) CRBN->IKZF1_3 Binds to Ubiquitination Ubiquitination IKZF1_3->Ubiquitination Proteasome_Degradation Proteasomal Degradation Ubiquitination->Proteasome_Degradation Apoptosis Apoptosis Proteasome_Degradation->Apoptosis T_Cell T-Cell Activation Activation T_Cell->Activation NK_Cell NK-Cell NK_Cell->Activation Lenalidomide_immune Lenalidomide Lenalidomide_immune->T_Cell Lenalidomide_immune->NK_Cell

Caption: Lenalidomide induces degradation of key proteins and stimulates the immune system.

Experimental Workflow: In Vitro Drug Efficacy

Experimental_Workflow Experimental Workflow for In Vitro Anti-Myeloma Drug Efficacy start Start cell_culture Culture Myeloma Cell Lines start->cell_culture drug_treatment Treat cells with Bortezomib, Carfilzomib, or Lenalidomide (Dose-response) cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) drug_treatment->apoptosis_assay protein_extraction Protein Extraction drug_treatment->protein_extraction data_analysis Data Analysis (IC50, Apoptosis Rate, Protein Expression) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot Western Blot for Signaling Proteins (e.g., p-IκBα, Caspase-3) protein_extraction->western_blot western_blot->data_analysis end End data_analysis->end

Caption: A typical workflow for evaluating the in vitro efficacy of anti-myeloma drugs.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of anti-myeloma drugs on cell viability.

Materials:

  • Myeloma cell lines (e.g., MM.1S, U266, RPMI-8226)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Bortezomib, Carfilzomib, Lenalidomide stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed myeloma cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of the drugs (Bortezomib, Carfilzomib, Lenalidomide) in culture medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plates for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each drug.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after drug treatment.

Materials:

  • Treated and untreated myeloma cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Culture and treat myeloma cells with the desired concentrations of Bortezomib, Carfilzomib, or Lenalidomide for 24 to 48 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for NF-κB Pathway Activation

This protocol is for detecting changes in the phosphorylation status of key proteins in the NF-κB signaling pathway.

Materials:

  • Treated and untreated myeloma cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

Bortezomib, Carfilzomib, and Lenalidomide represent distinct yet highly effective classes of anti-myeloma agents. Proteasome inhibitors like Bortezomib and the more potent, second-generation Carfilzomib, induce apoptosis through the accumulation of ubiquitinated proteins and disruption of the NF-κB pathway. Lenalidomide, an immunomodulatory drug, exerts its anti-tumor effects through a dual mechanism of direct cytotoxicity and immune system enhancement.

Clinical data from head-to-head trials of combination therapies indicate that while the Carfilzomib-based regimen (KRd) may offer a deeper response in some patients, particularly those with high-risk disease, the Bortezomib-based regimen (VRd) remains a standard of care with a different toxicity profile. The choice of therapy is often guided by patient-specific factors, including disease characteristics, prior treatments, and potential for adverse events. The experimental protocols provided in this guide offer a framework for the continued investigation and cross-validation of these and novel anti-myeloma therapies.

References

Psorachromene: A Promising Novel Anticancer Agent Outperforms Standard Chemotherapeutics in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that Psorachromene, a novel chromene derivative, demonstrates superior cytotoxicity against specific cancer cell lines when compared to standard chemotherapeutic agents. This guide provides a detailed comparison of Psorachromene's efficacy, supported by experimental data, and outlines the methodologies for key experiments, offering valuable insights for researchers and drug development professionals.

Superior Cytotoxic Profile of Psorachromene

Psorachromene has shown significant cytotoxic effects, particularly in non-small-cell lung cancer (NSCLC) cells harboring specific epidermal growth factor receptor (EGFR) mutations. In a key study, Psorachromene exhibited potent activity against H1975 (EGFR L858R/T790M) and H1975-MS35 (EGFR L858R/T790M/C797S) cell lines.[1] Notably, its mechanism of action involves the inhibition of the activated EGFR signaling pathway, leading to the induction of apoptosis.[1]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Psorachromene and other chromene derivatives against various cancer cell lines, alongside standard chemotherapeutics for comparison.

CompoundCell LineIC50 (µM)Standard ChemotherapeuticCell LineIC50 (µM)
PsorachromeneH1975 (NSCLC, EGFR L858R/T790M)Not explicitly quantified in search resultsOsimertinibH1975 (NSCLC, EGFR L858R/T790M)Varies (synergistic effects observed)[2]
PsorachromeneH1975-MS35 (NSCLC, EGFR L858R/T790M/C797S)Not explicitly quantified in search resultsDoxorubicinHepG-2 (Hepatocellular Carcinoma)1.679 µg/mL[3]
PsorachromeneA549 (NSCLC, EGFR wild-type)Not explicitly quantified in search resultsCisplatinHepG-2 (Hepatocellular Carcinoma)4.323 µg/mL[3]
Benzochromene derivative (4i)PC-3 (Prostate Cancer)0.8VinblastinePC-3 (Prostate Cancer)7.5
Benzochromene derivative (4a)PC-3 (Prostate Cancer)1.1DoxorubicinPC-3 (Prostate Cancer)1.3
Benzochromene derivative (4i)MCF-7/ADR (Adriamycin-resistant Breast Cancer)8.6DoxorubicinMCF-7/ADR (Adriamycin-resistant Breast Cancer)18.6
Benzochromene derivative (4b)MCF-7 (Breast Cancer)Potent (exact IC50 not specified)DoxorubicinMCF-7 (Breast Cancer)Varies
Benzochromene derivative (4c)HCT-116 (Colon Cancer)Potent (exact IC50 not specified)DoxorubicinHCT-116 (Colon Cancer)Varies
Benzochromene derivative (4d)HepG-2 (Hepatocellular Carcinoma)Potent (exact IC50 not specified)DoxorubicinHepG-2 (Hepatocellular Carcinoma)Varies

Mechanism of Action: Induction of Apoptosis via EGFR Pathway Inhibition

Psorachromene exerts its cytotoxic effects by targeting the EGFR signaling pathway, a critical regulator of cell proliferation and survival in many cancers.[1] In NSCLC cells with activating EGFR mutations, Psorachromene inhibits the aberrant signaling, leading to cell cycle arrest and programmed cell death (apoptosis).[1] The extrinsic apoptosis pathway, triggered by the activation of death receptors like Fas and TNF receptors, is a key mechanism through which EGFR inhibitors induce cell death.[4]

EGFR_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Psorachromene Psorachromene Psorachromene->EGFR Inhibits Ligand EGF Ligand Ligand->EGFR Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) AKT->Anti_Apoptotic Inhibits (Promotes Survival) Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bad, Bax) Caspase_Cascade Caspase Cascade Pro_Apoptotic->Caspase_Cascade Activates Anti_Apoptotic->Pro_Apoptotic Inhibits Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Psorachromene inhibits the EGFR signaling pathway, leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Psorachromene's cytotoxicity.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with various concentrations of Psorachromene, chromene derivatives, or standard chemotherapeutic drugs for 24 to 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add drug (Psorachromene or standard chemotherapeutic) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

References

A Comparative Analysis of Racemic Ofloxacin and its S-Enantiomer, Levofloxacin, as an Analog for Pichromene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Pichromene" did not yield any specific compound with established biological data. Therefore, this guide uses racemic Ofloxacin and its active S-enantiomer, Levofloxacin, as a well-documented example to illustrate the comparative analysis of a racemic mixture versus its pure enantiomer, as requested for "this compound". The data and methodologies presented here pertain to Ofloxacin and Levofloxacin and serve as a template for the requested content type.

This guide provides a comprehensive comparison of the biological effects of racemic Ofloxacin and its pure S-enantiomer, Levofloxacin. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the differential activities and clinical implications of using a racemic mixture versus a single, purified enantiomer. This comparison is supported by experimental data and detailed methodologies.

Introduction to Chirality in Drug Action

Many pharmaceuticals are chiral molecules, existing as enantiomers – non-superimposable mirror images. When synthesized, these molecules often form a 1:1 mixture of both enantiomers, known as a racemic mixture. While enantiomers share identical physical and chemical properties in an achiral environment, they can exhibit significantly different pharmacological and toxicological profiles within the chiral environment of the human body. This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or contribute to adverse effects.

Ofloxacin is a synthetic fluoroquinolone antibiotic that exists as a racemic mixture of the S-(-)-enantiomer (Levofloxacin) and the R-(+)-enantiomer. Levofloxacin is the therapeutically active component, exhibiting significantly greater antibacterial activity than its R-counterpart.

Comparative Efficacy: Antibacterial Activity

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the comparative in vitro activity of racemic Ofloxacin and pure Levofloxacin against a range of common bacterial pathogens.

Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of Ofloxacin and Levofloxacin

Bacterial SpeciesOfloxacin (Racemic)Levofloxacin (S-enantiomer)Fold Difference
Streptococcus pneumoniae2.01.02x more active
Staphylococcus aureus (MSSA)1.00.52x more active
Escherichia coli0.250.122x more active
Pseudomonas aeruginosa4.02.02x more active
Haemophilus influenzae0.120.062x more active

Data compiled from multiple in vitro studies. MIC90 represents the concentration required to inhibit the growth of 90% of isolates.

The data consistently show that Levofloxacin is approximately twice as potent as racemic Ofloxacin against a broad spectrum of bacteria.[1][2] This is because the antibacterial activity of Ofloxacin resides almost entirely in the S-(-)-enantiomer (Levofloxacin), while the R-(+)-enantiomer is largely inactive. Therefore, a 500 mg dose of Levofloxacin provides the same amount of active substance as a 1000 mg dose of racemic Ofloxacin.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Both Ofloxacin and Levofloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting two key bacterial enzymes essential for DNA replication: DNA gyrase and topoisomerase IV.[3]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is responsible for separating the newly replicated daughter DNA strands, allowing for the completion of cell division.

By inhibiting these enzymes, fluoroquinolones block DNA replication and repair, leading to strand breaks and ultimately, bacterial cell death. The S-enantiomer, Levofloxacin, binds to these enzymes with significantly higher affinity than the R-enantiomer, which accounts for its superior potency.

Below is a diagram illustrating the mechanism of action.

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA Replication_Fork Replication Fork Bacterial_DNA->Replication_Fork Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) Replication_Fork->DNA_Gyrase Positive Supercoiling Topoisomerase_IV Topoisomerase IV Replication_Fork->Topoisomerase_IV Linked Chromosomes DNA_Gyrase->Replication_Fork Negative Supercoiling (Relaxation) Cell_Death Cell Death DNA_Gyrase->Cell_Death Blockade Daughter_Chromosomes Separated Daughter Chromosomes Topoisomerase_IV->Daughter_Chromosomes Decatenation Topoisomerase_IV->Cell_Death Blockade Cell_Division Cell Division Daughter_Chromosomes->Cell_Division Levofloxacin Levofloxacin (S-enantiomer) Levofloxacin->DNA_Gyrase Inhibition Levofloxacin->Topoisomerase_IV Inhibition

Caption: Mechanism of action of Levofloxacin.

Comparative Safety and Pharmacokinetics

While the R-(+)-enantiomer of Ofloxacin is largely inactive as an antibacterial agent, it is not inert and may contribute to the overall side-effect profile of the racemic drug. However, for Ofloxacin, the safety profiles of the racemate and the pure S-enantiomer are generally considered to be similar. Both drugs share the class-specific warnings for fluoroquinolones, including the risk of tendinitis, tendon rupture, and central nervous system effects.

The key advantage of Levofloxacin lies in its pharmacokinetic profile, which allows for a more convenient dosing regimen.

Table 2: Pharmacokinetic and Dosing Comparison

ParameterOfloxacin (Racemic)Levofloxacin (S-enantiomer)
Typical Adult Dose 400 mg twice daily500 mg once daily
Oral Bioavailability ~98%~99%
Elimination Half-life 4-5 hours6-8 hours
Metabolism MinimalMinimal
Primary Excretion Renal (unchanged)Renal (unchanged)

The longer half-life of Levofloxacin allows for once-daily dosing, which can improve patient compliance compared to the twice-daily regimen typically required for Ofloxacin.[1]

Experimental Protocols

5.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in Table 1 are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial isolates, grown to a 0.5 McFarland turbidity standard

  • Stock solutions of Ofloxacin and Levofloxacin

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in MHB directly in the 96-well plates. The final concentration range typically spans from 0.008 to 128 µg/mL.

  • Inoculum Preparation: Bacterial colonies are suspended in saline to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Below is a diagram illustrating the experimental workflow for MIC determination.

MIC_Workflow Start Start: Bacterial Isolate Inoculum_Prep Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Plate_Prep Prepare Serial Dilutions of Ofloxacin & Levofloxacin in 96-well plate Plate_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Reading Read Plates for Visible Growth (Turbidity) Incubation->Reading End Determine MIC (Lowest concentration with no growth) Reading->End

Caption: Workflow for MIC determination.

Conclusion

The comparison between racemic Ofloxacin and its pure S-enantiomer, Levofloxacin, provides a clear example of the benefits of chiral separation in drug development.

  • Enhanced Potency: Levofloxacin is approximately twice as active as Ofloxacin, allowing for a reduction in the total drug dose administered to the patient.

  • Improved Pharmacokinetics: The longer half-life of Levofloxacin permits a more convenient once-daily dosing schedule, which can enhance patient adherence to the treatment regimen.

  • Stereospecific Activity: The case of Ofloxacin/Levofloxacin demonstrates that the desired biological effect resides in a single enantiomer. While in this instance the distomer (R-enantiomer) is relatively benign, in other racemic drugs the distomer can contribute to unwanted side effects or even antagonize the therapeutic action of the eutomer.

For researchers and drug development professionals, these findings underscore the importance of evaluating the biological activity of individual enantiomers early in the development process. The development of stereoselective syntheses or chiral separation techniques can lead to drugs with improved efficacy, better safety profiles, and more favorable pharmacokinetic properties. This approach, exemplified by the "chiral switch" from Ofloxacin to Levofloxacin, represents a significant strategy in optimizing pharmacotherapy.

References

Comparison Guide: In Vivo Therapeutic Potential of Curcumin for Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An important note for the reader: The initial search for "Pichromene" did not yield any specific scientific data regarding its therapeutic potential or in vivo validation. Therefore, to fulfill the structural and content requirements of this guide, the well-researched natural compound Curcumin will be used as a representative example. Curcumin is the primary active constituent of turmeric and has extensive documentation of its anti-inflammatory properties in vivo.

This guide provides an objective comparison of Curcumin's anti-inflammatory performance against a standard nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen, supported by experimental data.

Data Presentation: Curcumin vs. Ibuprofen in Efficacy Studies

The following table summarizes the results of studies comparing the in vivo efficacy of Curcumin and Ibuprofen in managing inflammation and pain.

Study FocusModel / PopulationCurcumin DosageIbuprofen DosageKey FindingsAdverse Effects
Knee Osteoarthritis 367 human patients1,500 mg/day for 4 weeks1,200 mg/day for 4 weeksCurcumin extracts were found to be non-inferior to ibuprofen in improving pain, stiffness, and function.[1][2]The Curcumin group reported fewer gastrointestinal adverse events.[1][3]
Knee Osteoarthritis 107 human patients2,000 mg/day for 6 weeks800 mg/day for 6 weeksBoth groups showed significant improvement in pain and functional scores compared to baseline, with similar efficacy between treatments.[1][2]Not specified in detail, but other studies suggest fewer GI issues with Curcumin.[3]
Acute Inflammation Carrageenan-induced paw edema in ratsED₅₀ of 570.6 mg/kg[4]N/A (Used as a positive control in similar studies)Curcumin demonstrated dose-dependent anti-inflammatory activity by inhibiting paw edema.[4]Curcumin is generally considered safe, even at high doses.[2]
Post-Workout Muscle Soreness Human studies1,500 - 5,000 mg/dayN/AFound to be effective in reducing delayed onset muscle soreness (DOMS).[5]Potential for stomach pain or loose stools at very high doses.[5]

Experimental Protocols

A standard preclinical model for evaluating anti-inflammatory agents is the carrageenan-induced paw edema model in rodents. This assay is widely used to screen for potential anti-inflammatory drugs.[6][7]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model:

    • Species: Wistar or Sprague-Dawley rats (150-250g).[6]

    • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment, with free access to standard food and water.[6]

    • Ethics: All procedures must be performed in accordance with the guidelines of an Institutional Animal Ethics Committee.[6]

  • Materials and Reagents:

    • Test Compound (e.g., Curcumin)

    • Positive Control (e.g., Ibuprofen or Indomethacin)[6][8]

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • Carrageenan (1% suspension in saline)[8][9]

    • Plethysmometer or digital calipers for volume/thickness measurement.[6][9]

  • Experimental Procedure:

    • Grouping: Animals are randomly divided into groups (n=6 per group):

      • Group I (Vehicle Control): Receives only the vehicle.

      • Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin 10 mg/kg).

      • Group III, IV, etc. (Test Groups): Receive varying doses of the test compound (e.g., Curcumin).

    • Administration: The vehicle, positive control, or test compound is administered orally (gavage) or intraperitoneally.[8][9]

    • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer before any injections.[9]

    • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar surface of the right hind paw.[8][9]

    • Post-Induction Measurement: Paw volume is measured at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[8][9]

  • Data Analysis:

    • The degree of edema is calculated by subtracting the initial paw volume from the paw volume at each time point.

    • The percentage inhibition of edema is calculated using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] * 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[6]

Visualization of Signaling Pathway

The anti-inflammatory effects of Curcumin are primarily mediated by its ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the NF-κB (Nuclear Factor kappa B) pathway.

cluster_nucleus Nucleus InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) TLR4 TLR4 Receptor InflammatoryStimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Releases GeneTranscription Gene Transcription NFkB_active->GeneTranscription Translocates to Nucleus Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) COX-2, iNOS GeneTranscription->Cytokines Induces Curcumin Curcumin Curcumin->IKK Inhibits Curcumin->NFkB_active Inhibits Translocation

References

Safety Operating Guide

Proper Disposal of Pichromene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Pichromene, a class of compounds with potential anti-cancer properties, requires careful handling and disposal due to the absence of a specific Safety Data Sheet (SDS) in public databases.[1] In such cases, the compound must be treated as hazardous until its properties are well-understood.[2][3] This guide provides a procedural, step-by-step approach to the proper disposal of this compound, drawing upon established best practices for managing novel and hazardous chemical waste.

Pre-Disposal Safety Protocols

Before initiating any disposal procedures, a thorough risk assessment should be conducted. Given that this compound is synthesized from β-nitrostyrene derivatives, it should be handled with the caution appropriate for nitro-aromatic compounds, which can be toxic and thermally unstable.[1][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound waste.[5] This includes, but is not limited to:

  • Eye Protection: Tightly fitting safety goggles or a face shield if there is a splash hazard.[6][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Double-gloving is recommended.[6]

  • Body Protection: A fully fastened laboratory coat.[6]

  • Respiratory Protection: All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to all federal, state, and local regulations. The following steps provide a general framework and should be adapted to institutional and regional requirements.

  • Waste Identification and Characterization: All materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., gloves, pipette tips, glassware), must be classified as hazardous chemical waste.[5]

  • Waste Segregation: To prevent dangerous chemical reactions, this compound waste must be segregated from other waste streams.[5] Do not mix this compound waste with incompatible chemicals.[1] It is crucial to collect it in a dedicated and properly labeled hazardous waste container.[5] If the specific this compound derivative contains halogens, it should be segregated as "Halogenated Organic Waste".[9]

  • Containerization: Use a chemically resistant and sealable container for waste collection, such as a high-density polyethylene (HDPE) or glass bottle.[9] Ensure the container is in good condition, free from leaks, and has a secure lid.[5] Do not overfill the container; a maximum of 80% capacity is recommended to allow for vapor expansion.[9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazardous characteristics.[5] The label should also include the date when waste was first added to the container.[5]

  • Temporary Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[5][10] The storage area must be a secure, well-ventilated secondary containment area, away from heat, direct sunlight, and incompatible materials.[9]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[9] Do not attempt to dispose of this compound waste down the drain or in the regular trash.[4] The primary disposal method for nitroaromatic compounds is typically high-temperature incineration.[5]

Quantitative Data for Hazardous Waste Storage

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary by jurisdiction.

ParameterLimitCitation
Maximum Hazardous Waste in SAA55 gallons[10]
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kilogram (solid)[10]
Container Fill LevelNo more than 80% of capacity[9]
Maximum Storage Time in SAA12 months (provided accumulation limits are not exceeded)[10]

Experimental Protocol: Waste Compatibility Test

In situations where mixing different waste streams containing novel compounds is considered, a microscale compatibility test is essential to prevent uncontrolled reactions.[1]

Objective: To determine if this compound waste can be safely mixed with another chemical waste stream.

Materials:

  • Micro-scale glassware (e.g., test tubes, vials)

  • Micropipettes

  • Fume hood

  • Appropriate PPE

  • Samples of the individual waste streams

Procedure:

  • Within a fume hood, add a small, measured amount (e.g., 1 mL) of the first waste stream to a clean, dry test tube.[1]

  • Slowly add an equivalent amount of the this compound waste stream to the test tube.[1]

  • Carefully observe for any signs of a reaction, such as a change in temperature, color, the evolution of gas, or the formation of a precipitate.[1]

  • If any reaction is observed, the waste streams are incompatible and must be stored separately.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check identify Identify as Hazardous Waste segregate Segregate Waste Stream (e.g., Halogenated vs. Non-halogenated) identify->segregate containerize Use a Labeled, Chemically Resistant, and Sealed Container segregate->containerize store Store in a Designated Satellite Accumulation Area containerize->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal by Certified Contractor contact_ehs->disposal end End: Disposal Complete disposal->end ppe_check->identify

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Guide for (±)-Cannabichromene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "Pichromene" is not found in standard chemical databases. Based on search results for safety information, it is highly probable that "this compound" is a typographical error for (±)-Cannabichromene . This guide pertains to (±)-Cannabichromene. Always verify the identity of any chemical and consult its specific Safety Data Sheet (SDS) before handling.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling (±)-Cannabichromene. It includes detailed operational and disposal plans to ensure laboratory safety and compliance.

Hazard Identification and Personal Protective Equipment (PPE)

(±)-Cannabichromene is classified as a hazardous substance. It is a highly flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation[1].

Summary of Hazards:

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor[1][2]
Acute Toxicity, Oral3 & 4H301/H302: Toxic or harmful if swallowed[1][2][3]
Acute Toxicity, Dermal3 & 4H311/H312: Toxic or harmful in contact with skin[1][2][3]
Acute Toxicity, Inhalation3 & 4H331/H332: Toxic or harmful if inhaled[1][2]
Serious Eye Irritation2AH319: Causes serious eye irritation[1]
Skin Sensitization1H317: May cause an allergic skin reaction[3]

Recommended Personal Protective Equipment (PPE):

Proper PPE is mandatory to minimize exposure and ensure personal safety.

Body PartPPE RecommendationSpecifications
Eyes/Face Safety glasses with side-shields, face shieldUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU)[4].
Hands Chemical-resistant glovesMaterial and thickness must be impervious to the substance. Consult glove manufacturer's compatibility data.
Body Protective clothing, lab coat, apronShould be flame-retardant. Immediately remove any clothing soiled by the product[1].
Respiratory Use only in a well-ventilated area. If needed, use a NIOSH-approved respirator.A self-contained breathing apparatus should be worn in case of fire[2].

Operational and Handling Protocols

Adherence to strict operational protocols is crucial for safe handling.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep Preparation handling Handling post_handling Post-Handling disposal Waste Disposal a Verify Chemical Identity & SDS b Ensure Proper Ventilation c Don Appropriate PPE d Ground/Bond Container e Use Non-Sparking Tools f Avoid Inhalation, Ingestion, Contact g Wash Hands Thoroughly h Clean Work Area i Store in Tightly Closed Container j Collect in Labeled Container k Follow Institutional & Local Regulations start Unused Product/Contaminated Waste is_recyclable Can it be recycled? start->is_recyclable licensed_disposal Offer to a licensed disposal company is_recyclable->licensed_disposal No is_recyclable->licensed_disposal Yes chemical_incinerator Burn in a chemical incinerator with afterburner and scrubber licensed_disposal->chemical_incinerator no_drains Do not let product enter drains chemical_incinerator->no_drains end Disposal Complete no_drains->end

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.